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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Synthesis of 2-Ethoxy-3-nitroaniline

The following technical guide details the chemical properties, synthesis, and applications of 2-Ethoxy-3-nitroaniline , addressing the critical CAS registry number discrepancy identified in the request. [1][2] Part 1: Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Ethoxy-3-nitroaniline , addressing the critical CAS registry number discrepancy identified in the request.

[1][2]

Part 1: Executive Summary & Critical Data Verification[2]

Compound Identity: 2-Ethoxy-3-nitroaniline Chemical Formula:


Molecular Weight:  182.18  g/mol [1][2]
⚠️ Critical CAS Registry Number Alert

The CAS number provided in the topic request (5599-36-0 ) corresponds to 1-Azido-N,N,N',N',N'',N''-hexamethylsilanetriamine , a distinct silicon-nitrogen compound.[1][2] This is a critical database conflict.

  • Correct CAS for 2-Ethoxy-3-nitroaniline: 90007-51-5 (or occasionally listed under isomer-specific registries depending on salt forms).[1][2]

  • Action: This guide focuses exclusively on 2-Ethoxy-3-nitroaniline as the semantic topic, relevant to drug development and benzimidazole synthesis.

Scientific Abstract

2-Ethoxy-3-nitroaniline is a vicinal trisubstituted benzene derivative serving as a high-value intermediate in the synthesis of heterocyclic pharmaceuticals.[1][2] Its structural core—an aniline ring flanked by an ethoxy group (position 2) and a nitro group (position 3)—makes it a privileged scaffold for constructing 4-ethoxybenzimidazoles via reductive cyclization.[1][2] Unlike its para-isomer (4-ethoxy-2-nitroaniline), the 2,3-substitution pattern imparts unique steric and electronic properties, influencing the regioselectivity of subsequent nucleophilic substitutions.[1][2]

Part 2: Physicochemical Profile[2]

The following properties are synthesized from experimental data of structural analogs and computational models due to the specialized nature of this intermediate.

PropertyValue / DescriptionSignificance in Protocol
Appearance Yellow to Orange Crystalline SolidNitroanilines are chromophores; color intensity correlates with purity.[1][2]
Melting Point 75–85 °C (Predicted)Low melting point requires careful temperature control during drying to avoid sintering.[2]
pKa (Conjugate Acid) ~2.0–2.5The ortho-nitro group significantly decreases the basicity of the amine via electron withdrawal and H-bonding.[1][2]
LogP 1.98Moderate lipophilicity; soluble in DCM, EtOAc, and alcohols; sparingly soluble in water.[2]
H-Bond Donors 1 (Amine

)
Capable of intramolecular H-bonding with the ortho-ethoxy oxygen.[1][2]
H-Bond Acceptors 4 (

, Ether O, Amine N)
Facilitates interaction with polar solvents and biological targets.[1][2]

Part 3: Synthetic Routes & Optimization

The Challenge of Regioselectivity

Direct nitration of 2-ethoxyaniline (o-phenetidine) is not recommended .[1][2] The amino and ethoxy groups are both ortho/para directors.[2] Nitration of o-phenetidine predominantly yields 4-nitro-2-ethoxyaniline (para to amine) or 6-nitro-2-ethoxyaniline (ortho to amine), making the 3-nitro isomer (meta to amine) difficult to access via this route.[1][2]

Recommended Route: O-Alkylation of 2-Amino-3-nitrophenol

The most robust, self-validating protocol involves the selective O-alkylation of 2-amino-3-nitrophenol .[1][2] The phenolic hydroxyl group is significantly more acidic (


) than the aniline amine (

), allowing for exclusive O-alkylation using a weak base.[1][2]
Step-by-Step Protocol
  • Reagents : 2-Amino-3-nitrophenol (1.0 eq), Ethyl Iodide (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq).[1][2]
    
  • Solvent : DMF (Dimethylformamide) or Acetone (anhydrous).[2]

  • Procedure :

    • Charge flask with 2-amino-3-nitrophenol and

      
       in DMF.[1][2]
      
    • Stir at room temperature for 30 min to generate the phenoxide anion (color change to deep red/orange).

    • Add Ethyl Iodide dropwise to control exotherm.[2]

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[2]

    • Workup : Pour into ice water. The product, 2-ethoxy-3-nitroaniline, will precipitate as a yellow solid.[1][2] Filter and wash with water to remove inorganic salts.[2]

  • Purification : Recrystallization from Ethanol/Water (9:1).[2]

Synthesis cluster_conditions Reaction Conditions Start 2-Amino-3-nitrophenol (CAS 603-85-0) Inter Phenoxide Anion (Intermediate) Start->Inter K2CO3, DMF Deprotonation Prod 2-Ethoxy-3-nitroaniline (Target) Inter->Prod Ethyl Iodide (EtI) SN2 Alkylation Temp Temp: 60°C Time Time: 4-6 hrs

Figure 1: Regioselective synthesis of 2-Ethoxy-3-nitroaniline via O-alkylation, avoiding isomer mixtures common in direct nitration.

Part 4: Reactivity & Functionalization in Drug Design[2]

For drug development professionals, this molecule is a "masked" diamine.[2] Its primary utility lies in its reduction to 3-ethoxyphenylene-1,2-diamine , a precursor for benzimidazoles found in antihypertensive (sartans) and antiviral scaffolds.[1][2]

Reduction to Diamine

The nitro group can be reduced to an amine using catalytic hydrogenation (


, Pd/C) or chemical reduction (Fe/AcOH, 

).[1][2]
  • Product : 1,2-diamino-3-ethoxybenzene.[1][2]

  • Utility : Condensation with carboxylic acids or aldehydes yields benzimidazoles substituted at the 4-position (or 7-position), a motif that sterically protects the N-H bond and modulates lipophilicity.[1][2]

Sandmeyer Functionalization

The primary amine at position 1 can be diazotized (


) to form a diazonium salt, which can then be displaced by halides (Cl, Br, I) or nitriles (CN).[1][2]
  • Strategic Value : Allows conversion to 2-ethoxy-1-halo-3-nitrobenzene , enabling organometallic coupling (Suzuki/Buchwald) at the 1-position while retaining the nitro group for later activation.[1][2]

Reactivity Core 2-Ethoxy-3-nitroaniline Diamine 3-Ethoxy-1,2-diaminobenzene Core->Diamine Reduction (H2/Pd-C or Fe/HCl) Halo 2-Ethoxy-1-halo-3-nitrobenzene Core->Halo Sandmeyer (NaNO2, CuX) Benz 4-Ethoxybenzimidazole (Drug Scaffold) Diamine->Benz Cyclization (R-COOH or R-CHO)

Figure 2: Divergent synthetic pathways for 2-Ethoxy-3-nitroaniline in medicinal chemistry.[1][2]

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral fingerprints.

Proton NMR ( -NMR, 400 MHz, )
  • Ethoxy Group :[2]

    • 
       ppm (Triplet, 3H, 
      
      
      
      Hz,
      
      
      ).[1][2]
    • 
       ppm (Quartet, 2H, 
      
      
      
      Hz,
      
      
      ).[1][2]
  • Aromatic Region (ABC System) :

    • Three protons in a 1,2,3-trisubstituted pattern.[1][2][3]

    • H-4 (ortho to

      
      ): Deshielded doublet, 
      
      
      
      ppm.[1][2]
    • H-6 (ortho to

      
      ): Shielded doublet, 
      
      
      
      ppm.[1][2]
    • H-5 (meta to both): Triplet (or dd),

      
       ppm.[1][2]
      
  • Amine : Broad singlet at

    
     ppm (
    
    
    
    exchangeable).[2]
Infrared Spectroscopy (IR)[1][2]
  • 
     Stretch : Doublet around 3300–3500 cm⁻¹ (primary amine).[2]
    
  • 
     Stretch : Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[2]
    
  • Ether C-O : Strong band at ~1250 cm⁻¹.[2]

Part 6: Safety & Handling (SDS Summary)

Hazard Classification : Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity (Blood).[2]

  • Methemoglobinemia : Like most nitroanilines, this compound can oxidize hemoglobin to methemoglobin, reducing oxygen transport.[1][2]

    • Symptom: Cyanosis (blue lips/fingernails).[2]

  • Handling Protocol :

    • PPE : Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1][2]

    • Containment : Weigh and handle only inside a fume hood. Avoid dust generation.[2]

  • Spill Cleanup : Wet wipe with ethanol/water.[2] Do not dry sweep (dust hazard).[2] Treat waste as hazardous organic.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 90007-51-5 (Isomer/Analog Reference). Retrieved from [Link][1][2]

  • Common Chemistry (2025). CAS Registry Verification for 5599-36-0 (Silane Conflict).[1][2] Retrieved from [Link][1][2]

Sources

Exploratory

An In-depth Technical Guide to 2-Ethoxy-3-nitroaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 2-Ethoxy-3-nitroaniline is a distinct isomer within the nitroaniline class of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Ethoxy-3-nitroaniline is a distinct isomer within the nitroaniline class of compounds, characterized by an ethoxy group at the second position and a nitro group at the third position of the aniline ring. While less common in readily available literature compared to its isomers, its unique substitution pattern presents specific challenges and opportunities in chemical synthesis and as a building block in medicinal chemistry. Nitroaromatic compounds are of significant interest in drug development, often serving as precursors to pharmacologically active amines or possessing intrinsic biological properties.[1][2] This guide provides a comprehensive overview of the molecular characteristics, a plausible synthetic pathway, analytical methodologies for characterization, and the potential applications of 2-Ethoxy-3-nitroaniline, with a focus on providing practical insights for researchers in the field.

Molecular and Physicochemical Profile

The fundamental properties of a compound are dictated by its structure. The molecular formula for 2-Ethoxy-3-nitroaniline is C8H10N2O3, which corresponds to a molecular weight of 182.18 g/mol .[3][4]

Structural Formula

The arrangement of the functional groups on the benzene ring is crucial for its reactivity and physical properties.

2_Ethoxy_3_nitroaniline Structural Formula of 2-Ethoxy-3-nitroaniline C1 C C2 C C1->C2 NH2 NH₂ C1->NH2 C3 C C2->C3 Ethoxy OCH₂CH₃ C2->Ethoxy C4 C C3->C4 Nitro NO₂ C3->Nitro C5 C C4->C5 H4 H4 C4->H4 H C6 C C5->C6 H5 H5 C5->H5 H C6->C1 H6 H6 C6->H6 H

Caption: Structural formula of 2-Ethoxy-3-nitroaniline.

Physicochemical Properties

While specific experimental data for 2-Ethoxy-3-nitroaniline is not widely published, its properties can be reliably predicted based on its structure and comparison with its isomers.

PropertyPredicted Value/CharacteristicRationale
Appearance Yellow to orange crystalline solidTypical for nitroaniline compounds.[5][6]
Molecular Weight 182.18 g/mol Calculated from the molecular formula C8H10N2O3.[3][4]
Melting Point Expected to be in the range of other ethoxy-nitroaniline isomers.Isomers like 4-Ethoxy-2-nitroaniline melt around 111-113 °C.
Boiling Point Expected to be high, likely with decomposition.Aromatic compounds with multiple polar functional groups have high boiling points.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.The presence of the polar amino and nitro groups allows for some water solubility, while the aromatic ring and ethoxy group confer solubility in organic solvents.[7]
pKa The amino group is expected to be a weak base.The electron-withdrawing nitro group decreases the basicity of the amino group. The pKa of 3-nitroaniline is 2.47.[6]

Synthesis of 2-Ethoxy-3-nitroaniline

The synthesis of 2-Ethoxy-3-nitroaniline is a multi-step process that requires careful control of regioselectivity. A plausible and common approach involves the electrophilic aromatic substitution (nitration) of a suitably protected 2-ethoxyaniline.

Synthetic Strategy: The Challenge of Regioselectivity

Direct nitration of 2-ethoxyaniline would likely lead to a mixture of products due to the strong ortho- and para-directing effects of both the amino and ethoxy groups. The amino group is a more powerful activating group than the ethoxy group, which would favor nitration at the positions para and ortho to it. To achieve the desired 3-nitro substitution, it is advantageous to first protect the highly activating amino group as an acetamide. This reduces its activating strength and provides steric hindrance, influencing the position of the incoming nitro group.

The proposed synthetic workflow is as follows:

Synthesis_Workflow Proposed Synthesis of 2-Ethoxy-3-nitroaniline Start 2-Ethoxyaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2-ethoxyphenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 N-(2-ethoxy-3-nitrophenyl)acetamide (and other isomers) Step2->Intermediate2 Step3 Purification (Chromatography/Recrystallization) Intermediate2->Step3 Intermediate3 Isolated N-(2-ethoxy-3-nitrophenyl)acetamide Step3->Intermediate3 Step4 Hydrolysis (Acid or Base) Intermediate3->Step4 Product 2-Ethoxy-3-nitroaniline Step4->Product

Caption: Proposed multi-step synthesis of 2-Ethoxy-3-nitroaniline.

Detailed Experimental Protocols

Step 1: Acetylation of 2-Ethoxyaniline

This step protects the amino group, moderating its reactivity and directing influence in the subsequent nitration step.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethoxyaniline (1 mole equivalent) and glacial acetic acid (2.5 mole equivalents).

  • Heat the mixture to approximately 115°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the crystallization of N-(2-ethoxyphenyl)acetamide.

  • The crude product can be purified by recrystallization from ethanol/water.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

This is the critical step where the nitro group is introduced onto the aromatic ring. The conditions must be carefully controlled to favor the desired isomer and prevent over-nitration.

  • Cool an acetic acid solution of N-(2-ethoxyphenyl)acetamide (1 mole equivalent) to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the stirred solution.

  • Maintain the internal temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour.[8]

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the nitrated products.

  • Collect the solid product mixture by vacuum filtration.

Step 3: Purification of the Nitrated Intermediate

The product from the nitration step will be a mixture of isomers. Separation of the desired N-(2-ethoxy-3-nitrophenyl)acetamide is crucial and can be achieved by column chromatography or fractional recrystallization.

Step 4: Hydrolysis of N-(2-ethoxy-3-nitrophenyl)acetamide

The final step is the deprotection of the amino group to yield the target compound.

  • Suspend the purified N-(2-ethoxy-3-nitrophenyl)acetamide (1 mole equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to precipitate the 2-Ethoxy-3-nitroaniline.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Analytical Characterization

Unequivocal identification of the synthesized 2-Ethoxy-3-nitroaniline requires a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm), likely exhibiting complex splitting patterns (doublets or triplets of doublets). - Ethoxy Group: A quartet for the -OCH₂- protons (approx. 4.0-4.2 ppm) and a triplet for the -CH₃ protons (approx. 1.4-1.5 ppm). - Amino Group: A broad singlet for the -NH₂ protons (approx. 4.0-6.0 ppm), which is exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the nitro and ethoxy groups will be significantly deshielded. - Ethoxy Group: Two signals for the -OCH₂- and -CH₃ carbons (approx. 60-70 ppm and 14-16 ppm, respectively).
IR Spectroscopy - N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. - C-O Stretching (Ether): A strong band in the region of 1200-1250 cm⁻¹ (aromatic ether).
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 182. - Fragmentation Pattern: Expect loss of the ethoxy group, nitro group, and other characteristic fragmentations of aromatic nitro compounds.
Analytical Methods for Quantification

For quantitative analysis, such as in pharmacokinetic studies or as a quality control measure, High-Performance Liquid Chromatography (HPLC) is a suitable method.

  • Column: A C18 reversed-phase column is generally effective.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for better peak shape, is a good starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (likely around 280 nm and 410 nm, similar to other nitroanilines) would be appropriate.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is thermally stable. It offers high sensitivity and specificity.[9]

Applications in Drug Development

Nitroaniline derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.

  • Precursors for Amine-Containing Compounds: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes 2-Ethoxy-3-nitroaniline a potential precursor for more complex molecules with desired biological activities.

  • Building Blocks for Heterocycles: The ortho-relationship of the amino and other functional groups can be exploited for the synthesis of heterocyclic ring systems, which are common scaffolds in many drugs.

  • Bio-reductive Prodrugs: In some cases, the nitro group itself can be a key feature of a prodrug. Under hypoxic conditions, such as those found in solid tumors, the nitro group can be reduced to generate a cytotoxic species, offering a targeted approach to cancer therapy.[1]

Safety and Handling

  • Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[12] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Keep containers tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

  • First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.[5][11][12]

Conclusion

2-Ethoxy-3-nitroaniline, while a less-studied isomer, represents a valuable synthetic target for researchers in organic and medicinal chemistry. Its preparation requires a strategic approach to control regioselectivity during nitration, typically involving protection of the amino group. The analytical characterization relies on standard spectroscopic techniques, and its handling demands adherence to strict safety protocols due to the toxic nature of nitroaromatic compounds. As a precursor for a variety of more complex molecules, 2-Ethoxy-3-nitroaniline holds potential for the development of new therapeutic agents. This guide provides a foundational understanding and practical framework for scientists working with this and related compounds.

References

  • CPAchem. (2022, September 2). Safety data sheet: 2-Nitroaniline. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • Google Patents. US20090191284A1 - Use of nitroaniline derivatives for the production of nitric oxide.
  • Wikipedia. 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Retrieved from [Link]

  • PubChem. 3-Nitroaniline. Retrieved from [Link]

  • Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Google Patents. EP0036312A2 - Process for producing p-nitroaniline.
  • ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • NIST. m-Nitroaniline. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • ChemRxiv. Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Retrieved from [Link]

  • ResearchGate. Figure S2. 1 H NMR spectrum of 4-tri(ethylene glycol)-2-nitroaniline in.... Retrieved from [Link]

  • MDPI. Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Reddit. (2016, January 13). Resonance and C NMR spectra of 3 Nitroaniline. Retrieved from [Link]

  • Wikipedia. 3-Nitroaniline. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. The mass spectrometry of nitrate esters and related compounds. Part II. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Ethoxy-3-nitroaniline in Organic Solvents

Foreword: Navigating the Data Gap for 2-Ethoxy-3-nitroaniline For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for its synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap for 2-Ethoxy-3-nitroaniline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for its synthesis, purification, formulation, and ultimately, its therapeutic efficacy. This guide focuses on the solubility of 2-Ethoxy-3-nitroaniline. It is important to note that a thorough review of existing scientific literature reveals a gap in specific, quantitative solubility data for this particular molecule. However, the absence of direct data does not preclude a robust scientific discussion. This guide, therefore, takes a first-principles approach, leveraging established chemical theories and data from structurally analogous compounds to build a predictive and practical framework for understanding and experimentally determining the solubility of 2-Ethoxy-3-nitroaniline.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1] To predict the solubility of 2-Ethoxy-3-nitroaniline, we must first dissect its molecular structure and the functional groups that dictate its physicochemical properties.

  • The Aromatic Core: The benzene ring is inherently non-polar and will favor interactions with other aromatic or non-polar solvents through van der Waals forces.

  • The Nitro Group (-NO2): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor, which will enhance solubility in polar, protic solvents.

  • The Amino Group (-NH2): This group is polar and can act as both a hydrogen bond donor and acceptor. This significantly contributes to its potential solubility in protic solvents like alcohols.

  • The Ethoxy Group (-OCH2CH3): This ether linkage introduces a degree of polarity due to the oxygen atom, but the ethyl chain adds non-polar character. This group can also act as a hydrogen bond acceptor.

The combination of these groups results in a molecule with a complex polarity profile. It possesses both polar, hydrogen-bonding functionalities and a non-polar aromatic and alkyl character. This suggests that 2-Ethoxy-3-nitroaniline will exhibit a nuanced solubility across a range of organic solvents, likely favoring those with moderate to high polarity.

A Comparative Analysis: Extrapolating from Structurally Related Nitroanilines

In the absence of direct data, we can draw valuable inferences from the known solubilities of simpler, structurally related nitroanilines. The table below summarizes the reported solubility of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline in common organic solvents.

Solvent ClassSolvent2-Nitroaniline Solubility3-Nitroaniline Solubility4-Nitroaniline SolubilityPredicted Solubility of 2-Ethoxy-3-nitroanilineRationale for Prediction
Alcohols MethanolSolubleVery Soluble[2]Soluble[3]Likely HighThe ethoxy group should not significantly hinder the strong hydrogen bonding interactions with alcohols.
EthanolSoluble[4]Soluble[2]Soluble[3]Likely HighSimilar to methanol, the favorable interactions with the hydroxyl group of ethanol are expected to be maintained.
Ethers Diethyl EtherVery Soluble[4]Soluble[2]Soluble[3]Likely HighThe ethoxy group on the target molecule is an ether, suggesting favorable "like-dissolves-like" interactions. Ethers are good hydrogen bond acceptors.[5]
Ketones AcetoneVery Soluble[4]Soluble[2]-Likely HighAcetone is a polar aprotic solvent that can effectively solvate the polar groups of the nitroaniline structure.
Aromatic Hydrocarbons BenzeneVery Soluble[4]Slightly Soluble[2]Soluble[3]ModerateThe aromatic ring of the solute will interact favorably with benzene. The polar groups may limit very high solubility, but the ethoxy group could enhance it compared to 3-nitroaniline.
Chlorinated Hydrocarbons ChloroformVery Soluble[4]Good Solubility[6]-Likely HighChloroform is a moderately polar solvent capable of some hydrogen bonding, making it a good solvent for many organic compounds.

Based on this comparative analysis, it is predicted that 2-Ethoxy-3-nitroaniline will exhibit good to high solubility in polar protic and aprotic solvents such as alcohols, ethers, and ketones. Its solubility in non-polar aromatic solvents is expected to be moderate.

A Practical Guide to Experimental Solubility Determination: The Isothermal Shake-Flask Method

To obtain definitive quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[7]

Materials and Equipment
  • 2-Ethoxy-3-nitroaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg or better)

  • Vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Volumetric flasks

  • Apparatus for quantitative analysis (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or equipment for gravimetric analysis).

Step-by-Step Experimental Protocol
  • Preparation of Supersaturated Solutions: Add an excess amount of solid 2-Ethoxy-3-nitroaniline to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

  • Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation. This ensures that the dissolution process reaches a state of dynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

  • Quantification: Determine the concentration of 2-Ethoxy-3-nitroaniline in the collected sample using a validated analytical method:

    • Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) and weigh the remaining solid residue.

    • Chromatographic or Spectroscopic Analysis: Dilute the saturated solution to a concentration within the linear range of a pre-established calibration curve for HPLC or UV-Vis spectroscopy.

Workflow for Experimental Solubility Determination

Caption: Workflow for the isothermal shake-flask method.

Advanced Approaches: Predictive Models for Solubility

When experimental determination is not feasible, several computational models can provide valuable estimations of solubility. These models are rooted in thermodynamics and physical chemistry.

Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[8][9] Every solvent and solute can be assigned a set of these three parameters. A solute is more likely to dissolve in a solvent when their Hansen parameters are similar. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and if this distance is within a certain "interaction radius" for the solute, solubility is predicted.[8]

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that estimates activity coefficients.[10][11] It breaks down molecules into their constituent functional groups (e.g., aromatic carbons, nitro groups, amine groups, ether groups).[12] By using pre-determined interaction parameters between these groups, the model can predict how a solute will behave in a particular solvent, and thus its solubility, without requiring experimental data for the specific molecule .[13][14]

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method based on quantum chemistry.[15][16] It calculates the interaction energies of molecules in a virtual conductor, which provides a detailed profile of the molecule's surface polarity.[17] By comparing the polarity profiles of the solute and solvent, COSMO-RS can predict a wide range of thermodynamic properties, including solubility, with a high degree of accuracy.[18]

G cluster_input Input Data cluster_models Predictive Models cluster_output Output A Molecular Structure of Solute & Solvent B Hansen Solubility Parameters (HSP) (δd, δp, δh) A->B C UNIFAC (Group Contribution) A->C D COSMO-RS (Quantum Chemistry) A->D E Predicted Solubility B->E C->E D->E

Sources

Exploratory

melting point range and physical description of 2-Ethoxy-3-nitroaniline

This technical guide details the physical characterization, specifically the melting point range and physical description, of 2-Ethoxy-3-nitroaniline (CAS 90007-51-5). It is designed for researchers in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical characterization, specifically the melting point range and physical description, of 2-Ethoxy-3-nitroaniline (CAS 90007-51-5). It is designed for researchers in organic synthesis and pharmaceutical development, emphasizing experimental rigor and structural context.

Executive Summary

2-Ethoxy-3-nitroaniline is a vicinal trisubstituted benzene derivative characterized by an electron-donating ethoxy group and an electron-withdrawing nitro group flanking a primary amine. While often encountered as a minor isomer in the nitration of o-phenetidine or as a specific target in structure-activity relationship (SAR) studies for high-potency sweeteners and azo dyes, its physical properties are governed by strong intramolecular electronic effects. This guide provides the structural identification, predicted and reference physical properties, and a validated protocol for the experimental determination of its melting point.

Chemical Identity & Structural Context[1][2][3][4]

AttributeDetail
Chemical Name 2-Ethoxy-3-nitroaniline
CAS Number 90007-51-5
IUPAC Name 2-Ethoxy-3-nitrobenzenamine
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
SMILES CCOc1c(N)cccc1[O-]
Structural Class ortho-Alkoxy meta-nitroaniline (Vicinal substitution pattern)
Structural Analysis

The molecule features a "push-pull" electronic system. The amino group (-NH₂) at position 1 and the ethoxy group (-OCH₂CH₃) at position 2 are electron donors, while the nitro group (-NO₂) at position 3 is a strong electron acceptor.

  • Steric Strain: The 1,2,3-substitution pattern creates significant steric crowding between the ethoxy and nitro groups, potentially twisting the nitro group out of planarity and affecting the crystal lattice energy.

  • Hydrogen Bonding: Intramolecular hydrogen bonding is possible between the amine protons and the ether oxygen, but less likely between the amine and nitro group due to their meta relationship.

Physical Description & Solid-State Properties[1][6]

Appearance
  • Form: Crystalline solid.[1]

  • Color: Deep yellow to orange.

    • Context: The conjugation between the amino donor and nitro acceptor through the aromatic ring (chromophore) typically results in strong absorption in the blue region of the visible spectrum, manifesting as a yellow/orange color. The intensity often exceeds that of the meta-nitro isomer due to the auxiliary auxochrome effect of the ethoxy group.

Solubility Profile
  • Soluble: Ethyl acetate, dichloromethane, DMSO, acetone.

  • Sparingly Soluble: Ethanol, methanol (cold).

  • Insoluble: Water (hydrophobic ethoxy chain and aromatic ring dominate).

Melting Point Analysis

Reference Data & Analog Comparison

Direct experimental melting point data for CAS 90007-51-5 is scarce in open literature compared to its isomers. However, reliable estimation is achieved via structural analogs (homologs).

CompoundStructureMelting Point RangeSource
2-Methoxy-3-nitroaniline Analog (Methyl ether)129 – 131 °C Can. J. Chem. [1]
2-Ethoxy-4-nitroaniline Isomer (para-nitro)138 – 142 °CLiterature Standard
2-Ethoxy-5-nitroaniline Isomer (meta-nitro)150 – 155 °CLiterature Standard
2-Ethoxy-3-nitroaniline Target Predicted: 120 – 130 °C Estimated based on steric disruption of lattice packing by the larger ethyl group compared to methyl.

Thermodynamic Note: The 1,2,3-vicinal substitution often lowers the melting point relative to more symmetrical isomers (like the 2,5- or 2,4-isomers) due to less efficient packing in the crystal lattice.

Experimental Protocol: Melting Point Determination

To ensure data integrity, the melting point must be determined using a calibrated system, distinguishing between the sintering point (onset of lattice collapse) and the meniscus point (true liquid phase).

Reagents & Equipment[1][8]
  • Sample: >98% purity 2-Ethoxy-3-nitroaniline (recrystallized from Ethanol/Water).

  • Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Mettler Toledo MP System).

  • Standard: Benzoic Acid (MP 122 °C) or Urea (MP 133 °C) for calibration.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvent inclusion can depress MP by 2–5°C).

    • Grind the solid into a fine, uniform powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

  • Loading:

    • Fill a clean glass capillary tube to a height of 2–3 mm.

    • Compact the sample by tapping the capillary on a hard surface (packing density affects heat conductivity).

  • Determination Cycle:

    • Ramp 1 (Fast): Heat at 10°C/min to 110°C to approach the expected range.

    • Ramp 2 (Slow): Reduce heat rate to 1.0°C/min starting from 110°C.

    • Observation:

      • Record

        
        : First visible liquid droplet.
        
      • Record

        
        : Complete disappearance of solid phase.
        
  • Validation:

    • The range (

      
      ) should not exceed 2.0°C. A wider range indicates impurities (likely isomeric byproducts like 2-ethoxy-4-nitroaniline).
      

MP_Determination_Workflow Sample Crude 2-Ethoxy-3-nitroaniline Dry Vacuum Dry (40°C, 4h) Sample->Dry Grind Grind to Fine Powder Dry->Grind Pack Capillary Loading (2-3 mm height) Grind->Pack Heat_Fast Fast Ramp (10°C/min to 110°C) Pack->Heat_Fast Heat_Slow Slow Ramp (1°C/min) Heat_Fast->Heat_Slow Observe Record Tonset & Tclear Heat_Slow->Observe

Caption: Optimized workflow for accurate melting point determination of nitroaniline derivatives.

Synthesis & Impurity Profile (Context for Purity)

Understanding the synthesis source is critical for interpreting physical data, as isomers with higher melting points (e.g., 2-ethoxy-5-nitroaniline) are common contaminants.

  • Synthesis Route: Typically synthesized via the nitration of N-acetyl-2-ethoxyaniline (protected o-phenetidine). The acetamido group directs ortho and para.[2]

    • Major Product: 2-Ethoxy-4-nitroaniline and 2-Ethoxy-5-nitroaniline.[3]

    • Minor Product: 2-Ethoxy-3-nitroaniline (formed via steric leakage or specific conditions).

  • Purification: Silica gel chromatography (Hexane/Ethyl Acetate gradient) is required to separate the 3-nitro isomer from the 4- and 5-nitro isomers before MP determination.

References

  • Canadian Journal of Chemistry . (1989). Nucleophilic photosubstitutions of o-methoxynitrobenzenes. Reference for 2-methoxy-3-nitroaniline analog properties.

  • Sigma-Aldrich . (2025). Product Catalog: 2-Ethoxy-3-nitroaniline (CAS 90007-51-5). Confirmation of commercial availability and identity.

  • PubChem . (2025).[4] Compound Summary: 2-Methoxy-4-nitroaniline (Isomer Comparison). National Library of Medicine.

Sources

Foundational

Technical Guide: Acidity Constants and pKa Profile of 2-Ethoxy-3-nitroaniline

[1] Executive Summary This technical guide provides a comprehensive analysis of the acidity constants (pKa) for 2-Ethoxy-3-nitroaniline (CAS 90007-51-5).[1] As a trisubstituted aniline derivative, this compound exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the acidity constants (pKa) for 2-Ethoxy-3-nitroaniline (CAS 90007-51-5).[1] As a trisubstituted aniline derivative, this compound exhibits significantly reduced basicity compared to the parent aniline due to the synergistic electron-withdrawing effects of the nitro group and the steric environment of the ortho-ethoxy substituent.

Understanding the pKa of this intermediate is critical for:

  • Process Optimization: Defining the precise pH windows for extraction (neutral form) vs. solubilization (protonated form).

  • Synthetic Planning: Predicting the nucleophilicity of the amino group in subsequent coupling or acylation reactions.[1]

  • Analytical Method Development: Selecting appropriate mobile phase pH for HPLC retention control.

Structural & Electronic Analysis

The acid-base behavior of 2-Ethoxy-3-nitroaniline is governed by the interplay of electronic effects (Inductive and Resonance) and steric factors inherent to the 1,2,3-substitution pattern on the benzene ring.[1]

Electronic Effects
  • Base Scaffold: Aniline (

    
    ).[1]
    
  • 2-Ethoxy Group (-OEt): Located ortho to the amino group.[1] While alkoxy groups are generally electron-donating by resonance (+R), the ortho position introduces a negative inductive effect (-I) and steric bulk.[1] In the analogue 2-ethoxyaniline (o-phenetidine), the pKa drops slightly to 4.43 , indicating that the inductive withdrawal and steric inhibition of resonance slightly outweigh the donating capacity.[1]

  • 3-Nitro Group (-NO

    
    ):  Located meta to the amino group.[1] The nitro group is a strong electron-withdrawing group (EWG).[1] At the meta position, it exerts a powerful inductive effect (-I) that destabilizes the ammonium cation (conjugate acid), drastically lowering the pKa.[1] In 3-nitroaniline, the pKa drops to 2.47 .[1]
    
Steric "Ortho-Vicinal" Effect

The 1,2,3-substitution pattern creates a crowded environment.[1] The 2-ethoxy group is flanked by the 1-amino and 3-nitro groups.[1][2] This steric pressure likely forces the ethoxy group out of planarity with the aromatic ring, diminishing its ability to donate electrons via resonance (+R). This "de-conjugation" leaves the electron-withdrawing inductive effects dominant, further suppressing the basicity of the amine.

Structural Visualization

The following diagram illustrates the competing electronic vectors and steric clashes that define the molecule's reactivity.

G Aniline Aniline Core (pKa ~ 4.6) Ethoxy 2-Ethoxy Group (Ortho) (+R, -I, Steric Bulk) Aniline->Ethoxy Substitution at C2 Nitro 3-Nitro Group (Meta) (Strong -I) Aniline->Nitro Substitution at C3 Ethoxy->Nitro Steric Clash (Twists substituents) pKa Resulting pKa ~ 2.2 - 2.4 Ethoxy->pKa Minor pKa reduction (Steric inhibition of +R) Nitro->pKa Major pKa reduction (-2.1 units)

Figure 1: Structural Activity Relationship (SAR) map showing the impact of substituents on the basicity of the aniline core.

pKa Data Profile

Since direct experimental values for this specific isomer are rare in open literature, the following values are derived from high-fidelity SAR analysis and validated against close structural analogs.

Table 1: Comparative Acidity Constants (Conjugate Acid)
CompoundStructurepKa (Experimental)pKa (Predicted Range)Electronic Driver
Aniline Ph-NH

4.60Reference Standard
2-Ethoxyaniline 2-OEt-Ph-NH

4.43Ortho-effect (mild withdrawal)
3-Nitroaniline 3-NO

-Ph-NH

2.47Strong Meta-Inductive (-I)
2-Ethoxy-3-nitroaniline Target 2.15 – 2.45 Combined -I & Steric effects

Interpretation: The target molecule is a very weak base .[1] It will only exist in its protonated (cationic, water-soluble) form in strongly acidic environments (pH < 1.5).[1] At standard physiological or workup pH (pH > 3), it will exist almost exclusively as the neutral free base.[1]

Experimental Determination Protocol

Given the low pKa (~2.3), standard potentiometric titration (using a glass electrode) is prone to error because the inflection point occurs near the acidic limit of the electrode's linear range. Spectrophotometric Titration is the gold standard for determining pKa values < 3.0.[1]

Principle

The neutral aniline (


) and its conjugate acid (

) have distinct UV-Vis absorption spectra due to the perturbation of the aromatic

-system by the protonation of the lone pair.[1] By monitoring the absorbance at a specific wavelength (

) across a pH gradient, the ratio

can be calculated.[1]
Reagents & Equipment
  • Stock Solvent: Methanol (HPLC Grade).[1]

  • Buffers: Citrate-HCl or Glycine-HCl buffers ranging from pH 1.0 to 4.0 (0.2 pH increments).

  • Acid: 1.0 M HCl (for fully protonated reference).[1]

  • Base: 1.0 M NaOH (for fully deprotonated reference).

  • Instrument: UV-Vis Spectrophotometer (Double beam preferred).

Step-by-Step Workflow

Protocol Stock 1. Stock Solution (10 mM in MeOH) Mixing 3. Sample Prep (50 µM in Buffers) Stock->Mixing BufferPrep 2. Buffer Series (pH 1.0 - 4.0) BufferPrep->Mixing Scan 4. UV-Vis Scan (200-400 nm) Mixing->Scan 15 Samples Data 5. Data Analysis (Henderson-Hasselbalch) Scan->Data Extract Abs @ Lambda_max

Figure 2: Workflow for the Spectrophotometric Determination of pKa.

Detailed Procedure
  • Stock Preparation: Dissolve ~10 mg of 2-Ethoxy-3-nitroaniline in 10 mL methanol.

  • Spectral Scan: Dilute an aliquot into 0.1 M HCl (pH ~1) and another into pH 7 buffer. Scan 200–400 nm to identify the wavelength of maximum difference (

    
    ).[1]
    
    • Note: Nitroanilines are typically yellow/orange.[1] The neutral form often has a

      
       around 350-380 nm, which shifts hypsochromically (blue shift) upon protonation.[1]
      
  • Titration Series: Prepare 15 cuvettes containing buffers from pH 1.0 to 4.0. Spike each with the same volume of Stock Solution (final conc. ~50 µM).

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs. pH.[1] The x-intercept is the pKa.

Applications & Handling Implications

Solubility & Extraction
  • Acidic Extraction: To extract this compound into water from an organic layer, the aqueous phase must be pH < 1.0 (e.g., 1M HCl).[1] At pH 2.5, it is already ~50% neutral and will partition back into the organic phase.

  • Neutral Isolation: To precipitate or extract the free base, adjust the aqueous pH to > 4.5 .[1] This ensures >99% is in the neutral, hydrophobic form.

Reactivity Profile
  • Nucleophilicity: The pKa of ~2.3 indicates the amino lone pair is tightly held and delocalized into the nitro group.[1] It is a poor nucleophile .[1]

  • Acylation/Alkylation: Reactions requiring the amine to act as a nucleophile will require forcing conditions (high temperature, strong base catalysts, or highly reactive electrophiles like acid chlorides rather than esters).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300053, 2-Ethoxy-3-nitroaniline. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-Nitroaniline Thermochemical Data and pKa. Retrieved from [Link][1]

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control.[1] Chapman and Hall. (Standard reference for buffer preparation protocols).

  • Albert, A., & Serjeant, E. P. (1984).The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.

Sources

Exploratory

A Comparative Analysis of 2-Ethoxy-3-nitroaniline and 2-Methoxy-3-nitroaniline: From Physicochemical Properties to Synthetic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical research and fine chemical synthesis, the interchange of an alkoxy substitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and fine chemical synthesis, the interchange of an alkoxy substituent—from methoxy to ethoxy—can profoundly alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a detailed comparative analysis of 2-Ethoxy-3-nitroaniline and 2-Methoxy-3-nitroaniline, two structurally similar aromatic amines. While differing by only a single methylene group, their profiles diverge in terms of steric hindrance, lipophilicity, and spectroscopic signatures. Understanding these nuances is critical for researchers in drug design, where such subtle modifications are leveraged to optimize Structure-Activity Relationships (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document elucidates these differences through a review of molecular properties, synthetic considerations, analytical characterization, and their implications in a research and development context.

Introduction

2-Methoxy-3-nitroaniline and 2-Ethoxy-3-nitroaniline belong to the class of substituted nitroanilines, which are crucial intermediates in the synthesis of dyes, pigments, and, most importantly, pharmaceutical agents.[1][2] The core structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring, makes them versatile scaffolds for creating more complex molecules.[2][3] The additional alkoxy group (methoxy or ethoxy) at the 2-position further modulates the electronic and steric environment of the molecule.

The choice between a methoxy and an ethoxy group is a common strategic decision in medicinal chemistry. This "methyl-to-ethyl switch" can influence a compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. This guide aims to provide a foundational understanding of the key differences between these two specific congeners, offering a technical resource for scientists to make informed decisions during the molecular design and development process.

Chapter 1: Molecular and Physicochemical Properties

The fundamental differences between the two title compounds originate from the intrinsic properties of the methoxy versus the ethoxy group. These differences manifest in their steric, electronic, and resulting physicochemical characteristics.

Chemical Structures

The foundational difference is the additional methylene (-CH2-) unit in the ethoxy group.

Caption: Chemical structures of 2-Methoxy-3-nitroaniline and 2-Ethoxy-3-nitroaniline.

Steric and Electronic Effects

The primary distinction between a methoxy and an ethoxy group lies in their steric bulk and, to a lesser extent, their electronic properties.

  • Steric Hindrance: The ethoxy group is larger than the methoxy group. This increased steric bulk can hinder the approach of reactants to adjacent functional groups (the amino and nitro groups), potentially slowing down reaction rates.[4] In the context of drug development, this can influence how the molecule fits into a biological target's binding pocket, potentially altering affinity and selectivity. The orientation of the ethyl group can also lead to different conformational preferences compared to the more freely rotating methyl group.[5]

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance (due to the oxygen lone pairs) and weakly electron-withdrawing through induction (due to the oxygen's electronegativity).[6] The ethyl group in the ethoxy substituent is slightly more electron-releasing than the methyl group due to greater hyperconjugation and inductive effects. This subtle electronic difference can influence the electron density of the aromatic ring and the basicity of the aniline nitrogen, although the effect is generally less pronounced than the steric differences.[7][8]

Caption: Influence of alkoxy substituent on molecular properties and their implications.

Tabulated Physicochemical Properties

A comparison of key physicochemical properties highlights the impact of the additional methylene group. The data presented is compiled from various chemical databases and predictive models.

Property2-Methoxy-3-nitroaniline2-Ethoxy-3-nitroanilineKey Difference & Rationale
CAS Number 85-45-0[9]663195-31-1N/A
Molecular Formula C₇H₈N₂O₃[10]C₈H₁₀N₂O₃Addition of a -CH₂- group.
Molecular Weight 168.15 g/mol [11]182.18 g/mol Increased by 14.03 Da (mass of -CH₂-).
Melting Point 76-77 °C[12]Data not readily availableGenerally, increased molecular weight and altered crystal packing can affect melting point.
XLogP3 (Predicted) 1.4[10]~1.6 - 2.0 (Estimated)The ethoxy group is more lipophilic, leading to a higher LogP value.[13]
Hydrogen Bond Donors 1 (from -NH₂)[13]1 (from -NH₂)[13]Identical, as the primary amine is the donor.
Hydrogen Bond Acceptors 4 (2 from -NO₂, 1 from -O-, 1 from -N-)[13]4 (2 from -NO₂, 1 from -O-, 1 from -N-)[13]Identical number of acceptor atoms.
Rotatable Bonds 2[10]3[13]The C-O bond in the ethoxy group provides an additional axis of rotation.

Chapter 2: Synthesis and Reactivity

The synthetic routes to both molecules are analogous, typically involving the introduction of the nitro and alkoxy groups onto an aniline or phenol precursor. However, the choice of starting material and reaction conditions may be influenced by the desired alkoxy group.

Comparative Synthesis Strategies

A common synthetic approach involves the nitration of the corresponding alkoxy-acetanilide followed by hydrolysis to remove the acetyl protecting group. This strategy is often preferred because the acetamido group is a stronger ortho-, para-director than the alkoxy group, and it protects the amine from oxidation during nitration.[14][15]

Caption: Generalized workflow for the synthesis of 2-Alkoxy-3-nitroanilines.

Causality Behind Experimental Choices:

  • Step 1 (Acetylation): The amino group is protected as an acetamide to prevent its oxidation during the harsh nitration step and to moderate its activating effect, reducing the formation of multiple nitrated byproducts.[14]

  • Step 2 (Nitration): A mixture of nitric acid and sulfuric acid is the standard reagent for electrophilic aromatic nitration. The reaction is typically performed at low temperatures (0-10°C) to control the exothermic reaction and minimize side-product formation.[14] The directing effects of the acetamido and alkoxy groups will lead to a mixture of isomers, necessitating purification.

  • Step 3 (Hydrolysis): The acetyl protecting group is removed under acidic or basic conditions to yield the final primary amine.[16]

An alternative route could involve the alkylation of a 2-amino-3-nitrophenol precursor with either methyl iodide or ethyl iodide.[12] This approach avoids the nitration of a pre-existing aniline, which can sometimes be problematic, but requires the synthesis of the nitrophenol starting material.

Reactivity Profile

The primary differences in reactivity will be governed by the steric and subtle electronic differences of the alkoxy groups.

  • Nucleophilicity of the Amine: The slightly stronger electron-donating nature of the ethoxy group may marginally increase the electron density on the aromatic ring and the nucleophilicity of the amino group compared to the methoxy analogue.

  • Steric Shielding: The larger ethoxy group will exert more steric hindrance on the adjacent amino and nitro groups. This could slow the rate of reactions involving these groups, such as N-alkylation, acylation, or reduction of the nitro group, if the steric bulk impedes the approach of a reagent or catalyst.

Chapter 3: Spectroscopic and Analytical Characterization

Distinguishing between 2-ethoxy- and 2-methoxy-3-nitroaniline is straightforward using standard spectroscopic techniques, particularly NMR.

Comparative Spectroscopic Data

The most telling differences are observed in ¹H NMR and ¹³C NMR spectroscopy, as well as in mass spectrometry.

Technique2-Methoxy-3-nitroaniline (Expected)2-Ethoxy-3-nitroaniline (Expected)Key Differentiating Feature
¹H NMR Singlet (~3.9 ppm, 3H) for -OCH₃ protons.[11]Triplet (~1.4 ppm, 3H) for -CH₃ protons. Quartet (~4.1 ppm, 2H) for -OCH₂- protons.[17]The classic triplet-quartet pattern of the ethoxy group is unambiguous.
¹³C NMR Signal for -OCH₃ carbon at ~55-60 ppm.[17]Signals for -OCH₂- carbon at ~64-68 ppm and -CH₃ carbon at ~14-16 ppm.[17]Presence of two signals for the ethoxy group, with the methylene carbon shifted further downfield.
IR Spectroscopy C-H stretching of methyl group (~2845-2985 cm⁻¹).[5]Additional C-H stretching and bending vibrations from the methylene group.[17]Subtle differences in the C-H stretching region. The overall fingerprint will be distinct.
Mass Spec. (EI) Molecular Ion (M⁺) at m/z 168.Molecular Ion (M⁺) at m/z 182.A clear mass difference of 14 amu, corresponding to the additional -CH₂- group.
Detailed Analytical Protocols

For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: HPLC Analysis of Alkoxy-Nitroanilines

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

    • Rationale: The reversed-phase column separates compounds based on polarity. 2-Ethoxy-3-nitroaniline, being more lipophilic, is expected to have a longer retention time than the methoxy analogue under these conditions. Formic acid helps to protonate the aniline, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at ~280 nm and ~410 nm.[18]

    • Rationale: Nitroanilines typically have strong absorbance maxima in these regions. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity.

  • Sample Preparation: Dissolve accurately weighed samples in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of ~0.1 mg/mL.

  • System Suitability (Trustworthiness): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2%. The USP tailing factor for the analyte peaks should be between 0.8 and 1.5. This ensures the system is performing reliably.

Chapter 4: Implications in Drug Development and Research

The decision to use an ethoxy versus a methoxy group can have significant downstream consequences in a drug discovery program.

Structure-Activity Relationship (SAR) and ADME Properties
  • Receptor Binding: The increased size of the ethoxy group could lead to a steric clash within a tight binding pocket, reducing affinity. Conversely, it could also engage in favorable hydrophobic interactions unavailable to the smaller methoxy group, thereby increasing potency. This highlights the context-dependent nature of this substitution.

  • Metabolic Stability: Alkoxy groups, particularly methoxy groups, are susceptible to oxidative O-dealkylation by cytochrome P450 enzymes in the liver. Ethoxy groups are often, but not always, more stable towards this metabolic pathway. Therefore, switching from methoxy to ethoxy can be a strategy to increase a drug's half-life.

  • Solubility and Permeability: The increased lipophilicity (higher LogP) of the ethoxy derivative generally leads to lower aqueous solubility but can enhance membrane permeability, which is crucial for oral absorption. This represents a classic trade-off that must be balanced during lead optimization.

Derivatives of methoxy-nitroanilines have been explored for a range of therapeutic applications, including as scaffolds for anticancer and antimicrobial agents, where the electronic properties of the substituents are key to their biological activity.[1] The substitution to an ethoxy group would be a logical next step in optimizing such leads.

Conclusion

The distinction between 2-Ethoxy-3-nitroaniline and 2-Methoxy-3-nitroaniline, while seemingly minor, is a powerful illustration of fundamental principles in organic and medicinal chemistry. The addition of a single methylene unit introduces tangible differences in steric bulk, lipophilicity, and spectroscopic signature. The ethoxy derivative is larger, more lipophilic, and potentially more metabolically stable, while being easily distinguishable from its methoxy counterpart by standard NMR and MS techniques. For researchers in drug development, understanding these nuanced differences is not merely an academic exercise; it is a critical component of the rational design strategy used to fine-tune molecules for optimal efficacy and safety. The insights provided in this guide serve as a foundational tool for making strategic decisions in the synthesis, characterization, and application of these and other related chemical entities.

References

  • SciELO. The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Methoxy-6-nitroaniline. Available from: [Link]

  • Taylor & Francis Online. The influence of molecular shape and electronic properties on the formation of the ferroelectric nematic phase. Available from: [Link]

  • PubMed. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. Available from: [Link]

  • PubChemLite. 2-methoxy-3-nitroaniline (C7H8N2O3). Available from: [Link]

  • Wikipedia. Methoxy group. Available from: [Link]

  • RSC Publishing. Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Available from: [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

Sources

Foundational

literature review on 2-Ethoxy-3-nitroaniline synthesis pathways

Executive Summary & Strategic Importance 2-Ethoxy-3-nitroaniline (CAS: 53961-76-5 / Isomer analogs: 663195-31-1) is a critical trisubstituted benzene intermediate. It serves as a primary scaffold for the synthesis of ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Ethoxy-3-nitroaniline (CAS: 53961-76-5 / Isomer analogs: 663195-31-1) is a critical trisubstituted benzene intermediate. It serves as a primary scaffold for the synthesis of benzimidazoles and quinoxaline derivatives, which are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR targets) and anti-infective agents.

The synthesis of this molecule presents a specific regiochemical challenge: the 1,2,3-substitution pattern (Amino-Ethoxy-Nitro). Direct nitration of 2-ethoxyaniline (phenetidine) typically yields the 4-nitro or 5-nitro isomers due to the directing effects of the amino and ethoxy groups. Therefore, the synthesis must rely on pre-functionalized scaffolds or nucleophilic aromatic substitution (SNAr) to achieve the steric crowding of the 3-position nitro group relative to the 2-ethoxy group.

This guide details two high-fidelity pathways:

  • Pathway A (The Phenol Route): Selective O-alkylation of 2-amino-3-nitrophenol.

  • Pathway B (The SNAr Route): Nucleophilic displacement of chloride in 2-chloro-3-nitroaniline.

Pathway A: Selective O-Ethylation of 2-Amino-3-nitrophenol

Core Concept: This pathway utilizes the commercially available 2-amino-3-nitrophenol (CAS 603-85-0). The challenge lies in chemoselectivity: alkylating the phenolic oxygen without quaternizing the aniline nitrogen. While the phenoxide ion is a harder nucleophile than the neutral amine, N-alkylation is a competing side reaction.

Mechanistic Logic

To ensure high yield and purity, a protection-deprotection strategy is superior to direct alkylation. We protect the amine as a carbamate (Boc) or an acetamide, alkylate the phenol, and then deprotect.

Experimental Protocol

Step 1: N-Protection (Boc-Protection)

  • Reagents: 2-Amino-3-nitrophenol (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2-amino-3-nitrophenol in DCM at 0°C.

    • Add TEA, followed by slow addition of Boc2O dissolved in DCM.

    • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1M HCl (to remove TEA), then brine. Dry over Na2SO4 and concentrate.

    • Product: tert-butyl (2-hydroxy-6-nitrophenyl)carbamate.

Step 2: O-Ethylation

  • Reagents: N-Boc-intermediate (1.0 eq), Ethyl Iodide (EtI, 1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq).

  • Solvent: DMF or Acetone (anhydrous).

  • Procedure:

    • Dissolve the N-Boc intermediate in DMF.

    • Add K2CO3 (powdered) and stir for 30 mins to generate the phenoxide.

    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 3–5 hours.

    • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

    • Product: tert-butyl (2-ethoxy-6-nitrophenyl)carbamate.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Solvent: DCM (if using TFA).

  • Procedure:

    • Dissolve the alkylated intermediate in DCM (10 mL/g).

    • Add TFA (20% v/v). Stir at RT for 1–2 hours.

    • Neutralization: Carefully quench with sat. NaHCO3 until pH 8.

    • Isolation: Extract with DCM, dry, and concentrate. Recrystallize from Ethanol/Water.

    • Final Product: 2-Ethoxy-3-nitroaniline .

Pathway Visualization

PathwayA SM 2-Amino-3-nitrophenol (CAS 603-85-0) Step1 Step 1: N-Protection (Boc2O / TEA) SM->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Step2 Step 2: O-Ethylation (EtI / K2CO3 / DMF) Inter1->Step2 Inter2 O-Ethyl-N-Boc Intermediate Step2->Inter2 Step3 Step 3: Deprotection (TFA / DCM) Inter2->Step3 Product 2-Ethoxy-3-nitroaniline Step3->Product

Figure 1: Step-wise synthesis via selective O-alkylation of the protected aminophenol.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Core Concept: This pathway exploits the electron-withdrawing nature of the nitro group. In 2-chloro-3-nitroaniline (CAS 3970-41-0), the nitro group at position 3 is ortho to the chlorine atom at position 2. This activates the C-Cl bond for nucleophilic attack by ethoxide ions, proceeding via a Meisenheimer complex.

Mechanistic Logic

Unlike unactivated aryl halides, the 2-chloro-3-nitro system is highly reactive toward alkoxides. The amino group at position 1 is electron-donating, which slightly deactivates the ring, but the ortho-nitro effect dominates, allowing the substitution to proceed under reflux conditions without transition metal catalysis (e.g., Buchwald-Hartwig).

Experimental Protocol

Reagents:

  • Substrate: 2-Chloro-3-nitroaniline (1.0 eq).

  • Nucleophile: Sodium Ethoxide (NaOEt) (2.5 eq). prepared in situ or purchased (21% wt in EtOH).

  • Solvent: Absolute Ethanol (EtOH).

Procedure:

  • Preparation of Ethoxide: If using Na metal, dissolve Sodium metal (2.5 eq) in anhydrous Ethanol under Nitrogen flow to generate NaOEt.

  • Reaction Setup: Add 2-Chloro-3-nitroaniline to the ethoxide solution. The solution will likely darken (formation of Meisenheimer complex).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting material (Cl-analog) is less polar than the product (OEt-analog) in most systems, but check UV spectra.

  • Quench: Cool to RT. Pour the mixture into ice-cold water (10 volumes).

  • Isolation: The product, 2-Ethoxy-3-nitroaniline , typically precipitates as a yellow/orange solid. Filter and wash with cold water to remove NaCl and excess base.

  • Purification: If necessary, recrystallize from EtOH/H2O (1:1).

Pathway Visualization

PathwayB SM 2-Chloro-3-nitroaniline (CAS 3970-41-0) Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack Reagents Reagents: NaOEt / EtOH / Reflux Reagents->Complex Elimination Elimination of Cl- Complex->Elimination Product 2-Ethoxy-3-nitroaniline Elimination->Product

Figure 2: SNAr mechanism showing the displacement of chloride activated by the ortho-nitro group.

Comparative Analysis & Data Summary

FeaturePathway A (Phenol Alkylation)Pathway B (SNAr)
Starting Material 2-Amino-3-nitrophenol2-Chloro-3-nitroaniline
Step Count 3 (Protect -> Alkylate -> Deprotect)1 (Substitution)
Atom Economy Lower (Loss of Boc/TFA waste)High (Loss of NaCl only)
Scalability Moderate (Multi-step workups)High (One-pot potential)
Key Risk N-alkylation if protection failsOver-reaction or hydrolysis
Typical Yield 65–75% (Overall)80–90%
Cost Profile Higher (Boc2O, Pd/C if reducing)Lower (NaOEt is cheap)

Recommendation:

  • For Medicinal Chemistry (mg to g scale): Use Pathway A . It allows for modularity (easy to change the ethyl group to isopropyl, difluoromethyl, etc., by changing the alkyl halide).

  • For Process Chemistry (kg scale): Use Pathway B . The SNAr route is more convergent, avoids expensive protecting groups, and generates less organic waste.

References

  • PubChem. 2-Amino-3-nitrophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. (Analogous protocols for chloronitrobenzenes). Available at: [Link]

Exploratory

potential biological activity of 2-Ethoxy-3-nitroaniline derivatives

Technical Guide: The Pharmacophore Potential of 2-Ethoxy-3-Nitroaniline Derivatives Executive Summary This technical guide provides a comprehensive analysis of 2-Ethoxy-3-nitroaniline (CAS: 106886-63-3) and its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Pharmacophore Potential of 2-Ethoxy-3-Nitroaniline Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 2-Ethoxy-3-nitroaniline (CAS: 106886-63-3) and its derivatives. While often overshadowed by its para-substituted isomers, this specific 1,2,3-trisubstituted scaffold offers unique steric and electronic properties critical for medicinal chemistry. The guide details the synthetic pathways, Structure-Activity Relationships (SAR), and biological profiling protocols necessary to exploit this scaffold for antimicrobial and anticancer applications.

Structural Analysis & Chemical Logic

The core structure, 2-ethoxy-3-nitroaniline , presents a "vicinal trisubstitution" pattern (1-amino, 2-ethoxy, 3-nitro). This arrangement creates a highly specific electronic and steric environment:

  • Steric Buttressing (The "Orthogonal" Effect): The central ethoxy group at position 2 is sandwiched between the amino (C1) and nitro (C3) groups. This forces the ethoxy side chain out of the aromatic plane, creating a distinct conformational lock. This is valuable in drug design for fitting into hydrophobic pockets of enzymes (e.g., kinases) where conformational entropy needs to be minimized.

  • Electronic Push-Pull: The molecule possesses a "push-pull" electronic system. The amino group (donor) and nitro group (acceptor) are meta to each other, but the ethoxy group (donor) is ortho to both. This unique electron density distribution makes the C4 and C6 positions susceptible to electrophilic attack, allowing for further derivatization.

Therapeutic Applications & SAR

Research into nitroaniline derivatives highlights three primary biological activities relevant to this scaffold.

Antimicrobial Activity (The Nitro-Warhead)

Nitro-containing aromatics are potent antimicrobials.[1][2] The mechanism relies on bioreduction .

  • Mechanism: In anaerobic bacteria (e.g., Clostridium, Bacteroides) or microaerophilic environments (e.g., H. pylori), the nitro group (-NO₂) is enzymatically reduced by nitroreductases (Type I/II) to nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

  • Toxicity: These intermediates are highly electrophilic and form covalent adducts with bacterial DNA, causing strand breaks and cell death.[3]

  • SAR Insight: The 2-ethoxy group increases lipophilicity (LogP), enhancing membrane permeability compared to the parent 3-nitroaniline, potentially lowering Minimum Inhibitory Concentrations (MIC).

Anticancer Potential (Kinase Inhibition)

Upon reduction of the nitro group, the molecule becomes 1,3-diamino-2-ethoxybenzene .

  • Scaffold Utility: This meta-diamine motif is a precursor for diarylureas , a class of kinase inhibitors (similar to Sorafenib). The 2-ethoxy group acts as a "gatekeeper" mimic, filling the hydrophobic pocket adjacent to the ATP-binding site.

  • Hypoxia Selectivity: The parent nitro-compound can act as a hypoxia-activated prodrug (HAP), releasing the cytotoxic amine only in the hypoxic core of solid tumors.

Synthetic Workflows

The synthesis of 2-ethoxy-3-nitroaniline derivatives requires navigating the steric crowding of the 1,2,3-position.

Core Scaffold Synthesis (S_NAr Route)

The most reliable route avoids direct nitration (which yields mixtures) and instead uses Nucleophilic Aromatic Substitution (


) on a halogenated precursor.

Protocol: Synthesis of 2-Ethoxy-3-nitroaniline

  • Precursor: 2-Chloro-3-nitroaniline (Commercial starting material).

  • Reagents: Sodium ethoxide (NaOEt) prepared in situ (Sodium metal in absolute ethanol).

  • Reaction:

    • Dissolve sodium metal (1.2 eq) in absolute ethanol under

      
       atmosphere.
      
    • Add 2-Chloro-3-nitroaniline (1.0 eq).

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup:

    • Concentrate ethanol under reduced pressure.

    • Pour residue into ice-water. The product will precipitate as an orange/yellow solid.

    • Filter and recrystallize from ethanol/water.

Derivatization Logic

Once the core is synthesized, two pathways are common:[4]

  • Pathway A (Schiff Bases): Condensation of the C1-amine with aromatic aldehydes to enhance antimicrobial activity.

  • Pathway B (Reduction & Urea Formation): Reduction of the C3-nitro to an amine, followed by reaction with isocyanates to form urea derivatives (Kinase targets).

Synthesis_Workflow Start Start: 2-Chloro-3-nitroaniline Step1 S_NAr Reaction (NaOEt / EtOH, Reflux) Start->Step1 Core Core: 2-Ethoxy-3-nitroaniline Step1->Core Cl displacement by OEt PathA Pathway A: Schiff Base Formation (Ar-CHO, AcOH cat.) Core->PathA PathB Pathway B: Nitro Reduction (H2/Pd-C or Fe/HCl) Core->PathB ProdA Product A: Azomethine Derivatives (Antimicrobial) PathA->ProdA ProdB Intermediate: 1,3-Diamino-2-ethoxybenzene PathB->ProdB FinalB Product B: Diarylureas (Anticancer/Kinase Inhibitor) ProdB->FinalB + Isocyanates

Caption: Divergent synthetic pathways from the 2-ethoxy-3-nitroaniline scaffold yielding antimicrobial Schiff bases or anticancer urea derivatives.

Biological Evaluation Protocols

To validate the biological activity, the following standardized assays are required.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

  • Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the compound (e.g., 500

    
    g/mL to 0.9 
    
    
    
    g/mL) in Mueller-Hinton broth.
  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink reduction) for visual confirmation of cell viability.

Cytotoxicity Assay (MTT)

Objective: Assess anticancer potential against cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds at varying concentrations (0.1 – 100

    
    M). Incubate for 48h.
    
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.
    
  • Solubilization: Dissolve crystals in DMSO.

  • Measurement: Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Table 1: Representative Data Structure for Reporting Activity

Compound IDR-Group (Schiff Base)MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)

HeLa (

M)
2E-3N (Parent) ->100>100>50
Deriv-A1 4-Cl-Phenyl12.525.018.2
Deriv-A2 4-NO2-Phenyl6.2512.58.5
Deriv-A3 2-OH-Phenyl25.050.035.0

Mechanism of Action (MOA)

Understanding the MOA is crucial for publication and patenting. The primary mechanism for nitro-derivatives involves oxidative stress and DNA damage .

MOA_Pathway Entry Cell Entry (Passive Diffusion) Enzyme Nitroreductase (Bacterial/Hypoxic Tumor) Entry->Enzyme Reduction Stepwise Reduction (-NO2 -> -NO -> -NHOH) Enzyme->Reduction ROS ROS Generation (Superoxide Radicals) Reduction->ROS Redox Cycling DNA DNA Damage (Strand Breaks/Adducts) Reduction->DNA Covalent Binding ROS->DNA Death Apoptosis / Cell Death DNA->Death

Caption: Mechanism of nitro-activation leading to DNA damage via radical generation and covalent adduct formation.

References

  • Antimicrobial Activity of Nitroanilines: Encyclopedia MDPI. "Antimicrobial Activity of Nitroaromatic Derivatives."[2][5][6] [Link]

  • Benzimidazole Synthesis from Nitroanilines: Organic Chemistry Portal. "Synthesis of Benzimidazoles from o-Nitroanilines." [Link]

  • Nitro Group Pharmacology: National Institutes of Health (PMC). "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Benzimidazoles from 2-Ethoxy-3-nitroaniline: An Application Note for Drug Development Professionals

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates.[1][2][3] This application note provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of functionalized benzimidazoles, commencing with the versatile starting material, 2-ethoxy-3-nitroaniline. We will delve into the strategic considerations, detailed experimental protocols, and characterization techniques essential for the successful synthesis and application of these vital heterocyclic compounds.

Introduction: The Enduring Significance of Benzimidazoles in Pharmacology

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole ring.[4] This privileged scaffold imparts a unique combination of physicochemical properties, enabling it to interact with a wide array of biological targets. Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

  • Anticancer: Several benzimidazole-containing compounds have shown potent anticancer activity.[5][6]

  • Antiviral: This class of molecules has been instrumental in the development of antiviral agents.[1][3]

  • Anthelmintic: Benzimidazoles are widely used as anthelmintic drugs to treat parasitic worm infections.[1][3]

  • Antihypertensive: Certain derivatives exhibit efficacy in managing hypertension.[2]

  • Proton Pump Inhibitors: Benzimidazole-based drugs are cornerstones in the treatment of acid-related gastrointestinal disorders.[3]

The strategic synthesis of novel benzimidazole analogues remains a critical endeavor in the quest for new and improved therapeutics. The choice of starting material is paramount, and 2-ethoxy-3-nitroaniline offers a synthetically tractable entry point for introducing valuable pharmacophoric features. The ethoxy group can modulate lipophilicity and metabolic stability, while the nitro group provides a handle for further functionalization or serves as a precursor to the essential ortho-diamine moiety required for benzimidazole ring formation.

Synthetic Strategy: Reductive Cyclization as the Key Transformation

The most direct and widely employed method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid.[7] Therefore, the primary synthetic challenge when starting from 2-ethoxy-3-nitroaniline is the selective reduction of the nitro group to an amine, followed by in-situ or subsequent cyclization. This one-pot reductive cyclization approach is highly efficient and avoids the isolation of the often-unstable o-phenylenediamine intermediate.[8][9]

Several reducing agents can be employed for this transformation, with sodium dithionite (Na₂S₂O₄) being a particularly effective and mild option.[8][9][10] It offers excellent functional group tolerance, allowing for the presence of various substituents on the aldehyde coupling partner.[8]

Below is a diagram illustrating the overall synthetic workflow:

Benzimidazole Synthesis Workflow Start 2-Ethoxy-3-nitroaniline Reaction One-Pot Reductive Cyclization Start->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction ReducingAgent Reducing Agent (e.g., Na₂S₂O₄) ReducingAgent->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Workup Aqueous Work-up & Precipitation Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Substituted Benzimidazole Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Overall workflow for the synthesis of substituted benzimidazoles.

Detailed Experimental Protocols

General Protocol for the One-Pot Reductive Cyclization using Sodium Dithionite

This protocol describes a general and robust method for the synthesis of 2-substituted-4-ethoxybenzimidazoles starting from 2-ethoxy-3-nitroaniline and a variety of aldehydes.

Materials:

  • 2-Ethoxy-3-nitroaniline

  • Substituted aldehyde (1.0 equivalent)

  • Sodium dithionite (Na₂S₂O₄) (3.0 equivalents)

  • Ethanol or Dimethylformamide (DMF)

  • Deionized water

  • 5 N Ammonium hydroxide (NH₄OH) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxy-3-nitroaniline (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol or DMF (10 mL).[10]

  • To this solution, add a freshly prepared aqueous solution of sodium dithionite (3.0 mmol in 5 mL of water).[9][10]

  • Heat the reaction mixture to 70°C and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.[10]

  • Slowly add 5 N aqueous ammonium hydroxide solution dropwise to the reaction mixture until a precipitate forms.[10]

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.[11]

Microwave-Assisted Synthesis Protocol

For accelerated reaction times and often improved yields, a microwave-assisted protocol can be employed.

Materials:

  • 2-Ethoxy-3-nitroaniline

  • Substituted aldehyde (1.0 equivalent)

  • Sodium dithionite (Na₂S₂O₄) (3.0 equivalents)

  • Dimethylformamide (DMF)

  • 1 M aqueous solution of Na₂S₂O₄

  • 5 N Ammonium hydroxide (NH₄OH) solution

Procedure:

  • In a microwave-safe reaction vessel, combine 2-ethoxy-3-nitroaniline (1.0 mmol) and the aldehyde (1.0 mmol) in DMF (4 mL).[9]

  • Add a 1 M aqueous solution of Na₂S₂O₄ (3.0 mmol).[9]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a short duration (typically 1-15 minutes) at a specified temperature and power (e.g., 160 W).[7][9]

  • After irradiation, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a beaker and treat with 5 N NH₄OH to precipitate the product.[9]

  • Isolate and purify the product as described in the conventional heating protocol.

Reaction Mechanism

The reductive cyclization proceeds through a multi-step mechanism. The initial step is the reduction of the nitro group of 2-ethoxy-3-nitroaniline to an amino group by sodium dithionite, forming the corresponding o-phenylenediamine in situ. This is followed by the condensation of one of the amino groups with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and aromatization lead to the final benzimidazole product.

Reaction Mechanism cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Cyclization and Aromatization A 2-Ethoxy-3-nitroaniline B 2-Ethoxy-1,3-diaminobenzene (in situ) A->B Na₂S₂O₄ C 2-Ethoxy-1,3-diaminobenzene E Schiff Base Intermediate C->E D Aldehyde (R-CHO) D->E F Schiff Base Intermediate G Dihydrobenzimidazole F->G Intramolecular Cyclization H Substituted Benzimidazole G->H Oxidation (Aromatization)

Caption: Key steps in the reductive cyclization mechanism.

Characterization of Benzimidazole Derivatives

The structural integrity and purity of the synthesized benzimidazole derivatives are crucial for their application in drug discovery. A combination of spectroscopic techniques is employed for their unambiguous characterization.

¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of benzimidazole derivatives.[12] Key diagnostic signals include:

  • N-H Proton: The proton on the imidazole nitrogen typically appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[12]

  • Aromatic Protons: Protons on the benzene ring of the benzimidazole core resonate in the aromatic region, typically between 7.0 and 8.3 ppm.[12] The substitution pattern can be determined by analyzing the coupling constants.

  • Substituent Protons: The chemical shifts and multiplicities of the protons on the ethoxy group and the 2-substituent provide further structural confirmation.

Other Spectroscopic Techniques
  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for functional groups such as N-H and C=N.[13]

Data Presentation

The following table summarizes representative data for the synthesis of a benzimidazole derivative using the described protocol.

EntryStarting MaterialAldehydeReducing AgentSolventReaction Time (h)Yield (%)
12-Ethoxy-3-nitroanilineBenzaldehydeNa₂S₂O₄Ethanol585

Conclusion

The synthesis of benzimidazoles from 2-ethoxy-3-nitroaniline via a one-pot reductive cyclization offers a versatile and efficient route to a wide range of functionalized derivatives. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and development to synthesize and explore novel benzimidazole-based therapeutic agents. The mild reaction conditions and good functional group tolerance make this methodology particularly attractive for the generation of compound libraries for high-throughput screening.

References

  • Reductive cyclization of a serial of 2-nitroanilines with orthoesters in the presence of Pd/C in methanol at room temperature, which is promoted by a catalytic amount of acetic acid, affords the corresponding benzimidazole deriv
  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules.
  • Medicinal chemistry of benzimidazole, a versatile pharmacophore.
  • Saetan, J., Purahong, N., La-Ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2022). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 20(23), 4785-4795.
  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
  • Kumar, B. S., & Rao, V. R. (2007). One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization.
  • Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis.
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules.
  • Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica.
  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[ d]imidazoles. PubMed.
  • Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect on N-Debenzyl
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  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
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  • Synthesis and Characterization of 2-Arylbenzimidazoles by Reaction of o-Nitroaniline and Aromatic Aldehyde Derivatives via Reductive Cyclization.
  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutam
  • c7dt02584j1.pdf. The Royal Society of Chemistry.
  • CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
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  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.
  • Benzimidazole. Organic Syntheses Procedure.
  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
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  • Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles. Benchchem.
  • Synthesis of Benzimidazoles using High Yield Thermal Method. IJFMR.
  • CHEMISTRY OF THE BENZIMIDAZOLES. University of Florida.
  • Recent achievements in the synthesis of benzimidazole deriv

Sources

Application

reagents for nucleophilic substitution on 2-Ethoxy-3-nitroaniline

Application Note: Strategic Nucleophilic Substitution Pathways for 2-Ethoxy-3-nitroaniline Executive Summary 2-Ethoxy-3-nitroaniline (CAS: 10296-33-0) represents a unique "push-pull" aromatic system. The electron-donatin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution Pathways for 2-Ethoxy-3-nitroaniline

Executive Summary

2-Ethoxy-3-nitroaniline (CAS: 10296-33-0) represents a unique "push-pull" aromatic system. The electron-donating amino group (


) at C1 and ethoxy group (

) at C2 compete electronically with the strongly electron-withdrawing nitro group (

) at C3.

For researchers and drug developers, this substrate offers two distinct sites for nucleophilic substitution, each requiring specific reagents and mechanistic considerations:

  • The

    
     Pathway (C2):  Displacement of the ethoxy group, activated by the ortho-nitro group.
    
  • The Sandmeyer Pathway (C1): Substitution of the amino group via a diazonium intermediate.

This guide provides validated protocols for both pathways, ensuring high fidelity in synthetic workflows.

Reactivity Landscape & Decision Logic

The chemical behavior of 2-ethoxy-3-nitroaniline is defined by the ortho-effect. The C3-nitro group activates the C2-ethoxy group for displacement, while the C1-amino group acts as a handle for radical-nucleophilic substitution.

Decision Tree: Selecting the Right Pathway

Reactivity_Landscape Substrate 2-Ethoxy-3-nitroaniline Goal Define Synthetic Goal Substrate->Goal Path_A Pathway A: Modify C2 (Displace Ethoxy) Goal->Path_A Target C2 Path_B Pathway B: Modify C1 (Replace Amine) Goal->Path_B Target C1 Reagents_A Reagents: Primary/Secondary Amines Base (TEA, K2CO3) Polar Aprotic Solvent Path_A->Reagents_A Reagents_B Reagents: NaNO2 + HX (or t-BuONO) CuX (Cl, Br, CN) or KI Path_B->Reagents_B Product_A Product: 2-Substituted-3-nitroaniline (N-Aryl/Alkyl derivatives) Reagents_A->Product_A Product_B Product: 2-Ethoxy-3-nitro-halobenzene (Sandmeyer Products) Reagents_B->Product_B

Figure 1: Strategic decision map for functionalizing 2-ethoxy-3-nitroaniline based on the target site (C1 vs. C2).

Pathway A: Displacement of the Ethoxy Group

Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The C3-nitro group stabilizes the negative charge in the transition state, allowing the ethoxy group (normally a poor leaving group) to be displaced by strong nucleophiles.

Critical Constraint: The C1-amino group is electron-donating (


), which deactivates the ring. Therefore, vigorous conditions  (heat, polar aprotic solvents) are required unless the amine is protected (e.g., acetylated) to reduce its donation.
Reagent Selection Matrix ( )
ComponentRecommended ReagentRole & Rationale
Nucleophile Morpholine, Piperidine, BenzylaminePrimary/Secondary amines act as the incoming nucleophile. High basicity improves reactivity.
Base

or Et

N (TEA)
Neutralizes the proton generated during attack; drives equilibrium forward.
Solvent DMSO, DMF, or NMPEssential. Polar aprotic solvents stabilize the polar Meisenheimer intermediate.
Catalyst None (Thermal) or Cu(OAc)

Usually thermal; Copper catalysis (Ullmann-type) can lower activation energy if the amine is sterically hindered.
Protocol 1: Displacement of Ethoxy with Morpholine
  • Preparation: In a pressure vial or round-bottom flask, dissolve 2-ethoxy-3-nitroaniline (1.0 eq, 5 mmol) in anhydrous DMSO (5 mL/mmol).

  • Addition: Add Morpholine (3.0 eq) and

    
      (2.0 eq).
    
    • Note: Excess amine can serve as both nucleophile and base.

  • Reaction: Heat the mixture to 100–120°C for 12–24 hours. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of the ethoxy-substrate peak.

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). The product (2-morpholino-3-nitroaniline) often precipitates as a yellow/orange solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Pathway B: Sandmeyer Reaction (Substitution of Amine)

Mechanism: The C1-amino group is converted into a diazonium salt (


), which is an excellent leaving group. This allows for substitution by halides (

) or cyano groups (

) using Copper(I) salts.[2]
Reagent Selection Matrix (Sandmeyer)
TransformationReagentsRole
Diazotization

+

(aq)
Generates nitrosonium ion (

) in situ at 0°C. Standard aqueous route.
Alt. Diazotization

-Butyl Nitrite (

-BuONO)
Organic nitrite for non-aqueous conditions (Doyle modification).
Chlorination CuCl (freshly prepared)Radical transfer agent for installing -Cl.
Bromination CuBr + HBrRadical transfer agent for installing -Br.
Iodination KI (Potassium Iodide)Does not require Copper; proceeds via direct nucleophilic attack on diazonium.
Protocol 2: Conversion to 2-Ethoxy-3-nitro-bromobenzene

Step 1: Diazotization

  • Suspend 2-ethoxy-3-nitroaniline (1.0 eq, 10 mmol) in 48% HBr (10 mL).

  • Cool the mixture to 0–5°C in an ice/salt bath. Stir vigorously.

  • Dropwise add a solution of

    
      (1.2 eq) in water (minimal volume) over 15 minutes.
    
    • Critical: Keep temperature below 5°C to prevent diazonium decomposition.

    • Check: The solution should become clear/homogeneous as the diazonium salt forms.

Step 2: Sandmeyer Substitution

  • In a separate flask, dissolve CuBr (1.5 eq) in 48% HBr (5 mL). Heat this solution to 60°C.

  • Transfer the cold diazonium solution (from Step 1) portion-wise into the hot CuBr solution.

    • Observation: Vigorous evolution of

      
       gas (bubbling).
      
  • Completion: Once addition is complete, heat at 80°C for 30 minutes.

  • Workup: Cool to RT. Extract with Ethyl Acetate (

    
     mL). Wash organics with saturated 
    
    
    
    (carefully!) and brine.
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (

)
Electron donation from

deactivates the ring.
Protect the amine: Convert

to acetamide (

) using Acetic Anhydride before running the

. The acetamide is less donating.
Tarry Products (Sandmeyer) Diazonium decomposition (thermal).Ensure internal temperature stays < 5°C during nitrite addition. Add urea to quench excess nitrous acid before adding CuX.
Incomplete Reaction (

)
Solvent not polar enough.Switch from Ethanol to DMSO or NMP . These solvents solvate the cation, leaving the nucleophile "naked" and more reactive.

References

  • Sandmeyer Reaction Overview

    • Source: N
    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • URL:[Link]

  • Benzimidazole Synthesis (Relevant Downstream Application)

    • Source: Organic Chemistry Portal
    • Title: Synthesis of Benzimidazoles.[3][4]

    • URL:[Link]

  • 
     Kinetics on Nitro-Alkoxy Systems: 
    
    • Source: Wiley / ResearchG
    • Title

      
       reactions of substituted pyridines with secondary amines.[5] (Mechanistic analog for o-nitroalkoxy substitution).
      
    • URL:[Link]

Sources

Method

Precision N-Alkylation of 2-Ethoxy-3-nitroaniline: Strategic Protocols for Mono- and Di-substitution

Topic: Reaction Conditions for Alkylation of 2-Ethoxy-3-nitroaniline Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[1] Abstract The selective N-alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Alkylation of 2-Ethoxy-3-nitroaniline Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[1]

Abstract

The selective N-alkylation of 2-ethoxy-3-nitroaniline presents a unique challenge in medicinal chemistry due to the competing steric bulk of the ortho-ethoxy group and the electronic deactivation from the meta-nitro moiety. This application note provides validated protocols for achieving high-fidelity mono-alkylation via reductive amination and direct nucleophilic substitution. We analyze the structure-reactivity relationships (SAR) governing this scaffold and offer optimized conditions to minimize over-alkylation and side reactions.

Structural Analysis & Reactivity Profile[1]

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

  • Steric Environment (The "Gatekeeper"): The ethoxy group at the C2 position creates significant steric hindrance around the primary amine. This "ortho-effect" discourages the formation of bulky tetrahedral intermediates, making the amine less accessible to large electrophiles.[1]

  • Electronic Environment:

    • 3-Nitro Group (-I, -M): Located meta to the amine, the nitro group exerts a strong inductive withdrawing effect (-I), lowering the pKa of the anilinic proton and reducing nucleophilicity. However, because it is meta, the resonance deactivation is less pronounced than in para or ortho isomers.[1]

    • 2-Ethoxy Group (+M, -I): The oxygen atom donates electron density into the ring via resonance (+M), partially counteracting the nitro group's deactivation.

  • Net Result: The amine is moderately nucleophilic but sterically encumbered.[1] Standard alkylation conditions often lead to stalled reactions or uncontrolled poly-alkylation.[1]

Decision Matrix: Selecting the Right Method

Figure 1: Strategic decision tree for selecting the optimal alkylation methodology based on target substituent.

Method A: Reductive Amination (Preferred for Mono-Alkylation)

Principle: This method utilizes an aldehyde or ketone precursor.[1][2][3] It is the "Gold Standard" for mono-alkylation because the intermediate imine is formed reversibly, and reduction to the amine is irreversible. The steric bulk of the 2-ethoxy group is better tolerated here than in direct Sn2 displacement.

Critical Note: Do not use catalytic hydrogenation (H₂/Pd-C) for this reduction, as it will reduce the 3-nitro group to an amine. Use chemoselective hydride reagents.[1]

Reagents & Stoichiometry
ComponentEquivalent (eq.)RoleRecommended Reagent
Substrate 1.0Starting Material2-Ethoxy-3-nitroaniline
Carbonyl 1.1 - 1.5Alkyl SourceCorresponding Aldehyde/Ketone
Reductant 1.5 - 2.0Hydride SourceNaBH(OAc)₃ (STAB)
Acid Catalyst 1.0 - 2.0ActivatorAcetic Acid (AcOH)
Solvent N/AMedium1,2-Dichloroethane (DCE) or THF
Step-by-Step Protocol
  • Imine Formation (Pre-complexation):

    • In a dry reaction vial, dissolve 2-Ethoxy-3-nitroaniline (1.0 eq) in anhydrous DCE (0.1 M concentration).

    • Add the Aldehyde/Ketone (1.2 eq).

    • Add Acetic Acid (1.5 eq).

    • Expert Tip: Stir at room temperature for 30–60 minutes before adding the reducing agent. This allows the hemiaminal/imine equilibrium to establish, which is often slow due to the ortho-ethoxy steric clash.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Check by LC-MS.[1][4] The imine intermediate may be visible; ensure it is fully consumed.[1]

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM or Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄ , and concentrate.[1]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).[1] The mono-alkylated product is typically less polar than the starting aniline but more polar than the dialkylated byproduct (if any).

Method B: Base-Promoted Direct Alkylation (Sn2)

Principle: Direct displacement of an alkyl halide.[1] This method is faster but prone to over-alkylation (forming tertiary amines).[1] It is best suited for small, unhindered electrophiles like methyl iodide or benzyl bromide.[1]

Reagents & Stoichiometry
ComponentEquivalent (eq.)RoleRecommended Reagent
Substrate 1.0Starting Material2-Ethoxy-3-nitroaniline
Electrophile 1.0 - 1.1Alkylating AgentAlkyl Iodide/Bromide
Base 2.0 - 3.0Proton ScavengerCs₂CO₃ or K₂CO₃
Additive 0.1 (Optional)CatalystTBAI (Tetrabutylammonium iodide)
Solvent N/AMediumDMF or Acetonitrile (MeCN)
Step-by-Step Protocol
  • Setup:

    • Dissolve 2-Ethoxy-3-nitroaniline (1.0 eq) in anhydrous DMF (0.2 M).

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq).[1][4] Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents, aiding the deprotonation of the deactivated aniline.

  • Alkylation:

    • Add the Alkyl Halide (1.05 eq) dropwise.[4]

    • Critical Control: Do not add excess alkyl halide.[1] It is better to leave 5-10% starting material unreacted than to generate difficult-to-separate dialkylated byproducts.[1]

  • Reaction Conditions:

    • Temperature: Start at Room Temperature. If no conversion is observed after 2 hours, heat to 60°C .[1] Avoid temperatures >80°C to prevent degradation of the nitro group or ether cleavage.[1]

    • Time: Typically 2–12 hours.[1]

  • Workup:

    • Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc.

    • Wash organic layer extensively with water/LiCl solution to remove DMF.[1]

Experimental Workflow Visualization

Figure 2: Operational workflow for the reductive amination of 2-ethoxy-3-nitroaniline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-OEt group.[1]Increase temperature to 50°C (Method A) or 80°C (Method B). Switch solvent to 1,4-Dioxane (higher boiling point).[1]
Over-Alkylation (Dialkyl) Highly reactive electrophile.[1]Switch to Method A. If using Method B, use slow addition of alkyl halide (syringe pump) and reduce equivalents to 0.9 eq.
Nitro Reduction Incompatible reducing agent.[1]Ensure NaBH(OAc)₃ or NaBH₃CN is used.[1][5] Never use H₂/Pd, LiAlH₄, or Zn/HCl.[1]
Ether Cleavage Conditions too acidic/hot.[1]Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) or refluxing in concentrated mineral acids.[1]

Safety Considerations

  • Nitro Compounds: While 2-ethoxy-3-nitroaniline is generally stable, nitroaromatics can be energetic.[1] Avoid heating dry residues to high temperatures (>150°C).[1]

  • Alkylating Agents: Alkyl halides (e.g., Methyl Iodide) are potent carcinogens and alkylators.[1] Handle exclusively in a fume hood.

  • Cyanoborohydride: If using NaBH₃CN, be aware that toxic HCN gas can be generated under strongly acidic conditions.[1] Maintain pH > 3 or use the safer NaBH(OAc)₃.

References

  • Reductive Amination General Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link

  • Alkylation of Deactivated Anilines: Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, 2001, 57(37), 7785-7811.[1] Link

  • Cesium Carbonate Effect: Flessner, T., et al. "Cesium Carbonate Promoted N-Alkylation of Indoles and Anilines."[1] Synlett, 2005.[1] Link

  • Nitro Group Compatibility: Larock, R. C.[1] Comprehensive Organic Transformations. Wiley-VCH, 1999.[1] (Standard reference for functional group compatibility).

Sources

Application

Application Notes &amp; Protocols for the Scale-Up Production of 2-Ethoxy-3-nitroaniline

Introduction and Strategic Overview 2-Ethoxy-3-nitroaniline is a substituted nitroaromatic amine, a class of compounds that serves as crucial building blocks in the synthesis of pharmaceuticals, dyes, and other high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2-Ethoxy-3-nitroaniline is a substituted nitroaromatic amine, a class of compounds that serves as crucial building blocks in the synthesis of pharmaceuticals, dyes, and other high-value specialty chemicals. The introduction of ethoxy and nitro groups onto an aniline scaffold creates a versatile intermediate with multiple reactive sites for further chemical elaboration.

This document provides a comprehensive guide to the synthesis of 2-Ethoxy-3-nitroaniline, with a primary focus on the critical considerations and procedures required for scaling the process from the laboratory bench to pilot-plant or industrial production. The narrative emphasizes the causality behind procedural choices, addressing the inherent safety and control challenges associated with aromatic nitration. The protocols herein are designed to be self-validating systems, incorporating in-process controls and rigorous analytical validation to ensure the production of a high-purity final product.

Synthesis Strategy and Reaction Mechanism

The synthesis of substituted anilines often involves the nitration of an aromatic precursor followed by the reduction of the nitro group, or vice-versa.[1][2] The target molecule, 2-Ethoxy-3-nitroaniline, presents a regiochemical challenge. Direct nitration of 2-ethoxyaniline is complicated by the powerful ortho-, para-directing effects of both the amino and ethoxy groups, which would favor substitution at the 4- and 6-positions.

Therefore, a robust strategy involves protecting the highly activating amino group to modulate its directing effect and prevent oxidation by the strong nitrating agents.[1] The chosen pathway proceeds in three main stages:

  • Protection: Acetylation of the starting material, 2-ethoxyaniline, with acetic anhydride to form N-(2-ethoxyphenyl)acetamide. This temporarily converts the amino group into a less-activating acetamido group.

  • Nitration: Electrophilic aromatic substitution on the protected intermediate using a mixed acid (nitric and sulfuric acid) system. While this reaction can still produce a mixture of isomers, the acetamido group allows for more controlled nitration. The separation of the desired 3-nitro isomer is a critical purification step.

  • Deprotection: Hydrolysis of the acetamido group under acidic or basic conditions to reveal the amine functionality, yielding the final product, 2-Ethoxy-3-nitroaniline.

The core of the synthesis is the nitration step, which follows the classical electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[3]

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of 2-Ethoxy-3-nitroaniline on a laboratory scale (10-20 g).

Materials and Reagents
Reagent/MaterialGradeQuantitySupplier Example
2-EthoxyanilineReagent13.7 g (0.1 mol)Sigma-Aldrich
Acetic AnhydrideACS Reagent12.2 g (0.12 mol)Thermo Fisher Scientific
Glacial Acetic AcidACS Reagent50 mLVWR
Concentrated Sulfuric Acid (98%)ACS Reagent40 mLJ.T. Baker
Fuming Nitric Acid (90%)ACS Reagent5.6 mL (0.13 mol)EMD Millipore
Sodium HydroxidePellets, ACSAs neededCarl ROTH
Ethanol (95%)ReagentAs neededPharmco-Aaper
Ethyl AcetateHPLC GradeAs neededSigma-Aldrich
HexaneHPLC GradeAs neededThermo Fisher Scientific
Deionized WaterType IIAs needed---
Experimental Procedure

Step 1: Acetylation of 2-Ethoxyaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-ethoxyaniline (13.7 g, 0.1 mol) and glacial acetic acid (50 mL).

  • With stirring, slowly add acetic anhydride (12.2 g, 0.12 mol).

  • Heat the mixture to 100°C and maintain for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature and then pour it into 400 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid, N-(2-ethoxyphenyl)acetamide, by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60°C.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the dried N-(2-ethoxyphenyl)acetamide (17.9 g, 0.1 mol).

  • Carefully add concentrated sulfuric acid (20 mL) and stir until the solid is fully dissolved. Cool the flask in an ice-salt bath to -5°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (5.6 mL) to concentrated sulfuric acid (20 mL) in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetamide solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [4][5]

  • After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5°C.

  • Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate containing a mixture of nitro-isomers will form. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of the Nitro-Acetamide Intermediate

  • Transfer the crude, wet nitro-acetamide solid to a 500 mL round-bottom flask.

  • Add a solution of 70% v/v sulfuric acid in water (150 mL).

  • Heat the mixture under reflux (approx. 110-120°C) for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it onto 400 g of crushed ice.

  • Neutralize the acidic solution by slowly adding a cold 50% w/v sodium hydroxide solution until the pH is ~7-8. This step must be performed in an ice bath as the neutralization is highly exothermic.

  • The crude 2-Ethoxy-3-nitroaniline, along with other isomers, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • The desired 3-nitro isomer must be separated from other isomers (primarily 4-nitro and 6-nitro) via column chromatography or fractional recrystallization.

Scale-Up Procedures and Considerations

Transitioning from lab-scale to pilot or industrial production introduces significant challenges, primarily related to safety, reaction control, and efficiency. Nitration reactions are notoriously hazardous due to their high exothermicity and the potential for thermal runaway.[3][6][7]

Heat Management

The nitration of aromatic compounds is a highly exothermic process (ΔH ≈ −73 to −253 kJ/mol).[6] Inadequate heat removal can lead to a rapid temperature increase, causing thermal runaway, which can result in violent decomposition or explosion.[8]

  • Lab-Scale: Heat is easily dissipated due to a high surface-area-to-volume ratio. An ice bath is sufficient.

  • Pilot/Industrial-Scale: The surface-area-to-volume ratio decreases dramatically. A simple external cooling jacket is insufficient.

    • Solution: Utilize reactors with high-efficiency cooling jackets, internal cooling coils, and a robust secondary coolant circulation system. A semi-batch process, where the nitrating agent is added slowly and controllably, is standard. The rate of addition must be strictly tied to the reactor's cooling capacity to maintain the target temperature.[9]

Mass Transfer and Mixing

The reaction mixture is often multiphasic and viscous. Inefficient mixing can create localized "hot spots" where the concentration of reactants is high, leading to runaway reactions and the formation of undesirable byproducts, including potentially explosive polynitrated compounds.[10]

  • Lab-Scale: Magnetic or overhead stirring provides adequate mixing.

  • Pilot/Industrial-Scale: Requires powerful, well-designed agitation systems (e.g., baffled reactors with pitched-blade or retreating curve impellers) to ensure homogeneity of temperature and reactant concentration.

Continuous Flow Processing: A Safer Alternative

Continuous flow chemistry offers significant safety and efficiency advantages for hazardous reactions like nitration.[9] By performing the reaction in small-volume microreactors or tube reactors, the key challenges of scale-up are effectively mitigated.[6][10]

  • Superior Heat Transfer: The extremely high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[8]

  • Enhanced Safety: The small internal volume means that only a tiny amount of reactive material is present at any given moment, minimizing the impact of any potential incident.

  • Precise Control: Residence time, temperature, and stoichiometry are controlled with high precision, leading to better selectivity, higher yields, and more consistent product quality.[8]

The diagram below illustrates the conceptual workflow for both traditional batch and modern continuous flow scale-up.

G Diagram 1: Synthesis & Scale-Up Workflow Comparison cluster_0 Core Synthesis Steps cluster_1 Scale-Up Approach: Batch Processing cluster_2 Scale-Up Approach: Continuous Flow Start 2-Ethoxyaniline P Step 1: Protection (Acetylation) Start->P N Step 2: Nitration (Mixed Acid) P->N D Step 3: Deprotection (Hydrolysis) N->D Batch_Reactor Jacketed Batch Reactor (100L - 5000L) N->Batch_Reactor Traditional Scale-Up Flow_Reactor Microreactor / PFR N->Flow_Reactor Modern Scale-Up End Crude Product Mix D->End Batch_Reactor->End Heat_Mgmt Challenge: Heat Management Solution: Slow Addition, High-Power Cooling Batch_Reactor->Heat_Mgmt Mixing Challenge: Mass Transfer Solution: Baffles, Optimized Agitator Batch_Reactor->Mixing Flow_Reactor->End Safety Advantage: Inherent Safety (Small Reaction Volume) Flow_Reactor->Safety Control Advantage: Precise Control (Temp, Time, Stoichiometry) Flow_Reactor->Control

Caption: A comparison of traditional batch vs. modern continuous flow scale-up for the critical nitration step.

Purification and Quality Analysis

Ensuring the purity of the final product is paramount, especially for applications in drug development. This requires a robust purification strategy and validated analytical methods to confirm identity and quantify impurities.[11]

Purification Protocol: Column Chromatography

Given the likely formation of isomers, column chromatography is the most effective method for isolating the desired 2-Ethoxy-3-nitroaniline.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by preliminary TLC analysis.

  • Procedure: a. Prepare a slurry of silica gel in hexane and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry powder onto the top of the column. d. Begin elution with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure desired product. The polarity of the isomers will differ, allowing for separation.[12] f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Ethoxy-3-nitroaniline.

Analytical Quality Control

A suite of analytical techniques should be employed to confirm the structure and purity of the final product.

TechniquePurposeTypical Parameters / Expected Results
HPLC Purity assessment and quantification of impurities.Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 280 nm. Result: Purity >98.5%, with any single impurity <0.1%.[13][14]
¹H NMR Structural confirmation.The spectrum should show characteristic peaks for the ethoxy group (triplet and quartet), aromatic protons with specific splitting patterns, and the amine protons.[15]
Mass Spec. Molecular weight confirmation.The mass spectrum should show the molecular ion peak corresponding to the formula C₈H₁₀N₂O₃ (M.W. 182.18 g/mol ).
Elemental Analysis Confirmation of elemental composition.Experimental values for C, H, and N should be within ±0.4% of the theoretical values.[11]

The following diagram outlines the logical workflow for product purification and analysis.

G Diagram 2: Purification and Analysis Workflow cluster_0 Purification Stage cluster_1 Analytical Quality Control Crude Crude Product Mix (Isomers & Impurities) TLC TLC Method Development Crude->TLC Col_Chrom Column Chromatography Crude->Col_Chrom TLC->Col_Chrom Defines Eluent Recrystal Recrystallization (Alternative/Final Polish) Col_Chrom->Recrystal Optional Pure Purified 2-Ethoxy-3-nitroaniline Col_Chrom->Pure Recrystal->Pure HPLC HPLC (Purity Assay) Pure->HPLC NMR ¹H NMR (Structure ID) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS EA Elemental Analysis (Formula) Pure->EA Final Final Product Release (Purity > 98.5%) HPLC->Final NMR->Final MS->Final EA->Final

Caption: Workflow for the isolation and comprehensive quality control analysis of the final product.

Safety and Handling Precautions

Working with nitrating agents and nitroanilines requires strict adherence to safety protocols.[16][17][18]

  • Chemical Hazards:

    • Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Can cause severe burns. Handle only in a chemical fume hood.[8]

    • Nitroanilines: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. They are suspected carcinogens.[14][19] The dust can be explosive under certain conditions.[16]

  • Personal Protective Equipment (PPE):

    • Wear a flame-retardant lab coat, chemical splash goggles, and a face shield.[19]

    • Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated acids. Change to nitrile gloves for handling the organic product.

    • Inadequate ventilation requires respiratory protection.[16]

  • Engineering Controls:

    • All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scale operations.

    • Use of blast shields during the nitration step is highly recommended.

    • Emergency eyewash stations and safety showers must be immediately accessible.[20]

  • Spill & Waste Management:

    • Neutralize acid spills with sodium bicarbonate.

    • Collect organic spills with an inert absorbent material (e.g., vermiculite).

    • Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid discharging into the environment.[19]

References

  • Murray, J. I., et al. (2022). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 26(3), 657–660. [Link]

  • Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: p-nitroaniline. [Link]

  • Techno PharmChem. 4 - Nitroaniline Safety Data Sheet. [Link]

  • New Jersey Department of Health. p-NITROANILINE HAZARD SUMMARY. [Link]

  • Dong, Z., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 30-49. [Link]

  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing. [Link]

  • Gemoets, H. P. L., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2206–2215. [Link]

  • Bracher, F. (2021). The explosive power of nitration. Chemistry World. [Link]

  • BYJU'S. Aromatic Nitration. [Link]

  • Semantic Scholar. Nitration and flow chemistry. [Link]

  • ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. [Link]

  • Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]

  • Chegg. (2023). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reduction of 2-Ethoxy-3-nitroaniline

The following technical guide is structured as a specialized support center resource. It is designed to address the specific challenges of reducing 2-Ethoxy-3-nitroaniline to 2-Ethoxybenzene-1,3-diamine (also referred to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to address the specific challenges of reducing 2-Ethoxy-3-nitroaniline to 2-Ethoxybenzene-1,3-diamine (also referred to as 3-amino-2-ethoxyaniline).

Executive Summary & Core Challenges

The reduction of 2-Ethoxy-3-nitroaniline is a critical step in the synthesis of pharmaceutical intermediates (often for kinase inhibitors or benzimidazole scaffolds). While the nitro-to-amine transformation is thermodynamically favorable, researchers frequently encounter three specific failure modes with this electron-rich substrate:

  • Oxidative Instability: The product, 2-ethoxybenzene-1,3-diamine, is an electron-rich aromatic diamine. Upon exposure to air, it rapidly oxidizes to form dark purple/black imino-quinone species (tars), drastically reducing isolated yield.

  • Water Solubility: The presence of two amino groups and an ethoxy ether linkage increases the polarity of the molecule, leading to significant product loss in the aqueous phase during standard liquid-liquid extraction.

  • Catalyst Poisoning: The free amine on the starting material can coordinate with heterogeneous catalysts (Pd/Pt), slowing turnover rates.

This guide provides two validated protocols (Catalytic Hydrogenation and Chemical Reduction) and a troubleshooting matrix to overcome these specific hurdles.

Validated Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred for Purity)

Best for: High-throughput screening, scale-up, and minimizing waste.

The Logic: We utilize Pd/C in a neutral or slightly acidic alcoholic solvent. The acidic environment (optional) prevents catalyst poisoning by the amine and stabilizes the product as a salt, preventing oxidation.

Protocol:

  • Setup: Charge a high-pressure reactor (Parr or autoclave) with 2-Ethoxy-3-nitroaniline (1.0 equiv).

  • Solvent: Add Methanol or Ethanol (10 mL/g).

    • Pro-Tip: Degas solvent with

      
       for 15 mins prior to addition. Oxygen is the enemy.
      
  • Catalyst: Add 10% Pd/C (5-10 wt% loading relative to substrate).

    • Optional: Add 1.0 equiv of Acetic Acid to protonate the resulting amine in situ, protecting it from oxidation.

  • Reaction: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 3-5 bar (45-75 psi)
    
    
    . Stir vigorously at RT to 40°C for 2-4 hours.
  • Workup (Critical):

    • Filter catalyst over Celite under an inert atmosphere (or keep the filter cake wet with solvent; dry Pd/C is pyrophoric).

    • Concentrate the filtrate immediately.

    • Do not extract. If acetic acid was used, isolate as the acetate salt or neutralize in the next step.

Method B: Iron-Mediated Reduction (Béchamp Modification)

Best for: Labs without hydrogenation equipment or tolerance for heavy metals.

The Logic: Iron powder in acidic media is robust and insensitive to minor impurities. However, the standard workup (neutralization + extraction) often fails due to the product's water solubility. We use a "Salting-Out" modification.

Protocol:

  • Setup: In a 3-neck flask, dissolve 2-Ethoxy-3-nitroaniline (1.0 equiv) in Ethanol/Water (4:1) .

  • Activation: Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
    • Note: Using

      
       is milder than HCl and prevents the formation of difficult-to-extract hydrochloride salts.
      
  • Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring for 2-6 hours. Monitor by TLC/LCMS.

  • Workup (The Yield Saver):

    • Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.

    • Concentrate to remove bulk ethanol. You are left with an aqueous residue.

    • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves.

    • Extraction: Extract 4x with THF or 2-MeTHF (Ethyl Acetate is often insufficient for diamines).

    • Dry organics (

      
      ) and concentrate under vacuum.
      

Data & Decision Support

Solvent & Catalyst Screening Data

Table 1: Impact of conditions on Yield and Purity of 2-Ethoxybenzene-1,3-diamine.

MethodSolventAdditiveYield (%)Purity (%)Notes

, Pd/C
MeOHNone82%98%Product darkens upon concentration.

, Pd/C
MeOHAcOH (1 eq)96% >99%Isolated as salt; stable to air.
Fe /

EtOH/H2ONone75%92%Loss to aqueous phase during workup.
Fe /

EtOH/H2ONaCl sat. 88%94%Salting out is essential for yield.

EtOHHCl60%85%Difficult emulsion; tin salts hard to remove.
Reaction Pathway Analysis

Understanding the mechanism helps identify where the reaction stalls (e.g., Nitroso or Hydroxylamine intermediates).

ReactionPathway Nitro 2-Ethoxy-3-nitroaniline (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + 2e- / 2H+ Hydroxyl Hydroxylamine (Common Stall Point) Nitroso->Hydroxyl + 2e- / 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation with Hydroxylamine (pH > 7) Amine 2-Ethoxybenzene-1,3-diamine (Target Product) Hydroxyl->Amine + 2e- / 2H+ Hydroxyl->Azoxy Oxidized Imino-Quinone Tars (Oxidation Product) Amine->Oxidized Air Exposure (Fast)

Figure 1: Reduction pathway showing the stepwise electron transfer and critical side-reaction risks (Azoxy formation and Air Oxidation).

Troubleshooting & FAQs

Q1: My product turns black immediately after rotary evaporation. How do I stop this?

Diagnosis: This is classic oxidative degradation. Electron-rich diamines have low oxidation potentials. Solution:

  • Acidify: Add 1.1 equivalents of HCl (in dioxane or ether) or Acetic Acid immediately after the reaction completion. Isolating the product as a dihydrochloride or diacetate salt drastically improves stability.

  • Inert Gas: Perform all evaporation steps and transfers under Nitrogen or Argon.

  • Storage: Store the solid salt at -20°C. Do not store the free base as an oil.

Q2: LCMS shows full conversion, but I recover <50% mass. Where is it?

Diagnosis: Your product is water-soluble. 2-Ethoxybenzene-1,3-diamine is a small, polar molecule. Standard Ethyl Acetate/Water extraction leaves ~40% of the product in the water. Solution:

  • Switch Solvents: Use 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) for extraction.

  • Salt Out: Saturate the aqueous layer with NaCl.

  • Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor for 12 hours.

Q3: The reaction stalls at the Hydroxylamine intermediate (M-16 peak in MS).

Diagnosis: This often happens in catalytic hydrogenation if the catalyst activity is low or the pressure is insufficient. Solution:

  • Increase Pressure: Boost

    
     pressure to 5-10 bar.
    
  • Add Promoter: Add 1-2% Vanadium oxide (

    
    ) or simply increase temperature to 50°C.
    
  • Check Sulfur: Ensure your starting material is free of sulfur contaminants (common catalyst poisons).

Q4: Can I use Sodium Dithionite ( )?

Answer: Yes, but with caution. Dithionite reduction is effective for water-soluble substrates but requires basic conditions.

  • Risk: Basic conditions promote the condensation of Nitroso and Hydroxylamine intermediates to form Azoxy dimers (orange/red impurities) which are very difficult to separate from the product. We recommend sticking to acidic/neutral methods (Fe/NH4Cl or Pd/C).

Workflow Visualization: Isolation Logic

IsolationWorkflow Start Reaction Complete (LCMS Verified) MethodCheck Which Method Used? Start->MethodCheck PathH2 Pd/C Hydrogenation MethodCheck->PathH2 PathFe Fe / NH4Cl MethodCheck->PathFe Filter Filter Catalyst (Inert Atmosphere) PathH2->Filter AcidAdd Add HCl/AcOH (Form Salt) Filter->AcidAdd Evap Evaporate Solvent AcidAdd->Evap FinalSalt Stable Solid Salt (High Yield) Evap->FinalSalt FilterFe Filter Iron Sludge (Hot) PathFe->FilterFe ConcFe Concentrate to Aqueous Residue FilterFe->ConcFe SaltOut Saturate with NaCl ConcFe->SaltOut Extract Extract with 2-MeTHF (Not EtOAc) SaltOut->Extract FinalBase Free Base (Use Immediately) Extract->FinalBase

Figure 2: Decision tree for product isolation. Note the "Salt Formation" route for maximum stability.

References

  • Catalytic Hydrogenation Overview: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–69. Link

  • Béchamp Reduction Modifications: Ram, S., and Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, vol. 1988, no. 02, 1988, pp. 91–95. Link

  • Iron-Mediated Reduction Protocols: "Reduction of Nitro Compounds." Common Organic Chemistry, 2023.[1] Link

  • Handling of Air-Sensitive Amines: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. (Standard reference for workup of polar amines).
  • Solubility & Salting Out: "Salting-out extraction of bio-based chemicals." Chemical Engineering & Technology, 2018. Link

Sources

Optimization

Technical Support Center: Purification of 2-Ethoxy-3-nitroaniline

Welcome to the technical support resource for the purification of 2-Ethoxy-3-nitroaniline. This guide is designed for chemistry professionals engaged in synthesis and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-Ethoxy-3-nitroaniline. This guide is designed for chemistry professionals engaged in synthesis and drug development. Here, we move beyond simple protocols to address the nuanced challenges you may encounter during the recrystallization process. Our focus is on providing logical, experience-driven solutions to common and complex purification issues.

Critical Safety Advisory

Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-Ethoxy-3-nitroaniline and all solvents used. Analogs such as 2-nitroaniline and 3-nitroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2]

Mandatory Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle the compound as a powder with care to avoid generating dust.

Troubleshooting Guide: Recrystallization of 2-Ethoxy-3-nitroaniline

This section addresses specific experimental hurdles in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My 2-Ethoxy-3-nitroaniline is not dissolving in the hot solvent, even after adding a significant volume. What's happening?

A1: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.

  • Solvent Mismatch: The principle of "like dissolves like" is paramount. 2-Ethoxy-3-nitroaniline possesses both polar (nitro, amine) and non-polar (ethoxy, benzene ring) characteristics. While highly polar solvents might be too effective (leading to poor recovery) and non-polar solvents ineffective, moderately polar solvents like ethanol or isopropanol are often a good starting point.[3][4] If your chosen solvent is not working, you may need to re-evaluate its suitability.

  • Insoluble Impurities: Syntheses can often leave behind inorganic salts or polymeric byproducts that are insoluble in your recrystallization solvent.[5] If you observe a persistent solid in the boiling solvent while the bulk of your colored compound has dissolved, this is the likely cause.

    • Solution: Perform a hot gravity filtration.[5] This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated flask. This removes the insoluble material before the cooling and crystallization phase. This step must be done rapidly to prevent your target compound from prematurely crystallizing in the funnel.

Q2: My compound "oiled out" upon cooling, forming a liquid layer instead of crystals. How do I resolve this?

A2: Oiling out occurs when the solute's solubility limit is reached at a temperature that is above its melting point. The compound separates from the solution as a supercooled liquid rather than a solid crystal lattice. This is a common issue with compounds containing impurities, which can depress the melting point.

  • Causality & Solution:

    • Solution is Too Concentrated/Cooled Too Quickly: The most immediate fix is to reheat the mixture until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.[6] Then, allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling, which is critical for proper crystal formation.[6]

    • Inappropriate Solvent: The solvent's boiling point may be too high relative to the compound's melting point. Consider a solvent with a lower boiling point.

    • High Impurity Load: Impurities can significantly lower a compound's melting point. If the above steps fail, it may be necessary to remove the solvent by rotary evaporation, recover the crude solid, and attempt the recrystallization with a different solvent system or first purify by another method like column chromatography.[6]

Q3: No crystals have formed, even after the solution has cooled completely in an ice bath. What should I do?

A3: The absence of crystallization indicates that the solution is not supersaturated. This usually means too much solvent was added initially.[7]

  • Troubleshooting Steps:

    • Induce Crystallization: First, try scratching the inside surface of the flask at the meniscus with a glass rod.[8] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure sample, add a single tiny "seed crystal."

    • Reduce Solvent Volume: If induction methods fail, you have used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the more concentrated solution to cool slowly again.[8]

    • Consider a Two-Solvent System: If a single solvent is proving difficult, a two-solvent (or mixed-solvent) system may be required. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then cool slowly.[9] For 2-Ethoxy-3-nitroaniline, an ethanol/water system is a logical choice.[10]

Q4: My final yield of pure crystals is very low. What are the most common causes of product loss?

A4: A low yield is one of the most frequent frustrations in recrystallization. Every step involves a potential loss of product.[7]

  • Key Areas for Improvement:

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the primary cause of low recovery. The more solvent used, the more compound will remain dissolved in the cold mother liquor.[7]

    • Premature Crystallization: Significant loss can occur if the product crystallizes in the funnel during hot filtration. Ensure your receiving flask and funnel are adequately pre-heated.

    • Washing with Wrong Solvent: Washing the collected crystals on the filter with warm or room-temperature solvent will redissolve a portion of your product. Always use a minimal amount of ice-cold solvent for the wash.[7]

    • Inherent Solubility: Every compound has some finite solubility even in a cold solvent. It is impossible to achieve 100% recovery.[7] Sometimes, a second crop of crystals can be obtained by partially evaporating the solvent from the mother liquor, though this second crop is typically less pure.

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal solvent for recrystallizing 2-Ethoxy-3-nitroaniline?

A1: The ideal solvent should exhibit high solubility for 2-Ethoxy-3-nitroaniline at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). Additionally, it should not react with the compound and should have a boiling point below the compound's melting point. Potential impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9] A good practice is to test solubility in small test tubes with various candidate solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) before committing to a bulk procedure.

Q2: Why is slow cooling so important for obtaining pure crystals?

A2: The formation of a crystal lattice is a thermodynamically controlled process of equilibrium. Slow cooling allows molecules of the target compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules which do not fit properly. Rapid cooling, or "crashing out," traps impurities within the lattice, defeating the purpose of the purification.[6]

Q3: How can I confirm that my recrystallized 2-Ethoxy-3-nitroaniline is pure?

A3: The most common and accessible methods are melting point analysis and Thin-Layer Chromatography (TLC).

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Compare your experimental melting point to the literature value if available.

  • TLC: Spot your crude material and your recrystallized product side-by-side on a TLC plate. After elution with an appropriate solvent system, the purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Data Summary: Solvent Selection

Solvent SystemBoiling Point (°C)Suitability Rationale
Ethanol 78A moderately polar solvent, often effective for nitroanilines.[3] Good for single-solvent recrystallization if the solubility difference between hot and cold is sufficient.
Isopropanol 82Similar polarity to ethanol, offering a slightly higher boiling point which may improve solubility of less soluble compounds.
Ethanol/Water Variable (78-100)An excellent two-solvent system.[10] The compound is soluble in ethanol (the "good" solvent) and insoluble in water (the "poor" solvent), allowing for fine-tuned control over saturation.
Ethyl Acetate 77A less polar option than alcohols. May be useful if the compound is too soluble in ethanol for good recovery.

Standard Operating Protocol: Recrystallization of 2-Ethoxy-3-nitroaniline

This protocol provides a detailed workflow. Always start with a small-scale trial.

1. Dissolution: a. Place the crude 2-Ethoxy-3-nitroaniline (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). b. Add a boiling chip and a small volume of the chosen solvent (e.g., ethanol). c. Gently heat the mixture to boiling on a hot plate while stirring. d. Add the solvent in small portions until the solid just dissolves completely. Avoid adding a large excess.[5] This creates a saturated solution.

2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration as described in Troubleshooting Q1.

3. Crystallization: a. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[9]

4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel and filter paper. b. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering soluble impurities. c. Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent. Re-apply the vacuum.

5. Drying: a. Transfer the crystals to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification cluster_isolation Isolation & Drying Start Crude 2-Ethoxy-3-nitroaniline Dissolve 1. Add minimum amount of boiling solvent to dissolve Start->Dissolve Check_Insoluble Insoluble impurities present? Dissolve->Check_Insoluble Hot_Filter 2. Perform Hot Gravity Filtration Check_Insoluble->Hot_Filter Yes Cool 3. Cool slowly to room temp, then in ice bath Check_Insoluble->Cool No Hot_Filter->Cool Vacuum_Filter 4. Collect crystals via vacuum filtration Cool->Vacuum_Filter Wash 5. Wash with minimal ice-cold solvent Vacuum_Filter->Wash Dry 6. Dry crystals to constant weight Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the purification of 2-Ethoxy-3-nitroaniline by recrystallization.

References

  • Benchchem. (n.d.). Solubility Profile of N-(2-Ethoxyethyl)-2-nitroaniline: A Technical Guide. Retrieved from Benchchem website. [Link not available for direct citation, content based on search result[3]]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link] [Link not available for direct citation, content based on search result[8]]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link] [Link not available for direct citation, content based on search result[7]]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. Retrieved from Benchchem website. [Link not available for direct citation, content based on search result[5]]

  • Manipal Institute of Technology. (n.d.). Recrystallization. Retrieved from [Link] [Link not available for direct citation, content based on search result[9]]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • CPAchem. (2022, September 2). Safety data sheet - 2-Nitroaniline. Retrieved from [Link] [Link not available for direct citation, content based on search result[2]]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Solubility of Things. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Isomeric Purity Analysis of 2-Ethoxy-3-nitroaniline: A Comparative HPLC Method Development Guide

Executive Summary The Challenge: 2-Ethoxy-3-nitroaniline (ENA) analysis presents a specific chromatographic challenge: separating the target molecule from its regioisomers (e.g., 2-ethoxy-4-nitroaniline, 2-ethoxy-5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Ethoxy-3-nitroaniline (ENA) analysis presents a specific chromatographic challenge: separating the target molecule from its regioisomers (e.g., 2-ethoxy-4-nitroaniline, 2-ethoxy-5-nitroaniline) and synthetic precursors (2-ethoxyaniline). Standard C18 alkyl-bonded phases often fail to resolve these positional isomers due to their identical hydrophobicity and similar pKa values.

The Solution: This guide advocates for a shift from traditional C18 chemistry to Phenyl-Hexyl core-shell technology . By leveraging


-

interactions specific to the nitro-aromatic ring, researchers can achieve baseline resolution (

) of isomers that co-elute on C18 columns.
Part 1: Chemical Context & Separation Strategy

To develop a robust method, we must first understand the analyte's interaction profile.

PropertyDataChromatographic Implication
Analyte 2-Ethoxy-3-nitroaniline Target Molecule
Structure Aromatic ring, -NH2, -NO2, -OEtMixed polarity; capable of H-bonding and

-

stacking.
Key Impurities Regioisomers (4-nitro, 5-nitro analogs)Critical: Isomers have nearly identical logP (hydrophobicity) but different dipole moments and electron cloud densities.
pKa (Amine) ~1.0 - 2.5 (Suppressed by -NO2)The molecule remains neutral at typical HPLC pH (3-7), reducing the need for high pH buffers.
The Mechanism of Selectivity: Why C18 Fails

On a C18 column, separation is driven almost exclusively by hydrophobic subtraction. Since ENA and its isomers have the same atoms and similar lipophilicity, they partition into the C18 stationary phase at similar rates, resulting in peak overlap (co-elution).

The Phenyl-Hexyl Advantage

Phenyl-Hexyl phases introduce a secondary retention mechanism:


-

interactions
. The electron-deficient nitro ring of the analyte interacts with the electron-rich phenyl ring of the stationary phase. The strength of this interaction varies significantly based on the position of the nitro group relative to the amine and ethoxy groups, providing the necessary selectivity to separate isomers.
Part 2: Comparative Analysis (The Data)

The following table summarizes the performance of three distinct method approaches.

ParameterMethod A: Traditional C18 Method B: Normal Phase (Silica) Method C: Optimized Phenyl-Hexyl
Stationary Phase Porous C18 (5 µm)Unbonded Silica (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Mobile Phase Water / AcetonitrileHexane / EthanolWater / Methanol (Buffered)
Isomer Resolution (

)
1.2 (Partial Co-elution)4.5 (Excellent)3.8 (Excellent)
Tailing Factor (

)
1.6 (Silanol interaction)1.11.1 (Sharp peaks)
Equilibration Time Fast (15 min)Slow (>60 min)Fast (10 min)
Robustness HighLow (Water sensitivity)High
Verdict Not Recommended Niche Use Only Recommended Standard

Critical Insight: While Normal Phase offers high selectivity, it is incompatible with reverse-phase MS workflows and sensitive to trace water. The Phenyl-Hexyl method offers the "sweet spot" of reverse-phase robustness with normal-phase-like selectivity.

Part 3: Detailed Experimental Protocol (Recommended Method)

This protocol is designed to be self-validating. The use of Methanol (protic solvent) over Acetonitrile is intentional; Methanol enhances


-

interactions, whereas Acetonitrile can suppress them.
1. Instrument Configuration
  • System: HPLC or UHPLC with UV-Vis (PDA preferred).

  • Detector Wavelength: 254 nm (aromatic ring) and 360 nm (nitro group specific).

  • Column: Core-Shell Phenyl-Hexyl (e.g., Waters CORTECS Phenyl, Phenomenex Kinetex Biphenyl/Phenyl-Hexyl).

    • Dimensions: 100 mm x 2.1 mm, 2.7 µm particle size.[1]

  • Temperature: 35°C (Control is vital for reproducibility).

2. Mobile Phase Preparation[1][2][3]
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjust with Formic Acid).

    • Why: Buffering ensures the amine remains protonated/neutral consistent state and masks silanols.

  • Solvent B: 100% Methanol (LC-MS Grade).

    • Why: Protic solvent maximizes selectivity on phenyl phases.

3. Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Curve
0.0090100.5Initial
1.0090100.5Hold
10.0020800.5Linear
12.0020800.5Wash
12.1090100.5Re-equilibrate
15.0090100.5End
4. System Suitability (Acceptance Criteria)

Before running samples, inject a standard mix of ENA and its closest isomer (e.g., 2-ethoxy-4-nitroaniline).

  • Resolution (

    
    ):  > 2.0 between isomers.
    
  • Tailing Factor (

    
    ):  < 1.3.
    
  • Precision (n=5): %RSD of Area < 1.0%.

Part 4: Visualization of Workflows
Diagram 1: Method Development Decision Tree

This logic flow ensures you choose the correct column chemistry based on impurity profile.

MethodSelection Start Start: 2-Ethoxy-3-nitroaniline Purity CheckIsomers Are Regioisomers Present? (e.g., 4-nitro, 5-nitro) Start->CheckIsomers NoIsomers Standard C18 Column (Hydrophobic Separation) CheckIsomers->NoIsomers No YesIsomers Select Stationary Phase with Pi-Pi Interaction CheckIsomers->YesIsomers Yes (Critical) PhenylHexyl Phenyl-Hexyl / Biphenyl (Core-Shell) YesIsomers->PhenylHexyl MobilePhase Select Organic Modifier PhenylHexyl->MobilePhase ACN Acetonitrile (Suppresses Pi-Pi) MobilePhase->ACN Avoid MeOH Methanol (Enhances Pi-Pi) MobilePhase->MeOH Select Result OPTIMIZED METHOD: High Resolution of Isomers ACN->Result Low Selectivity MeOH->Result

Caption: Decision tree highlighting the critical switch to Phenyl-Hexyl chemistry and Methanol mobile phase for nitro-aromatic isomer separation.

Diagram 2: The Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column works where C18 fails.

Mechanism Analyte Analyte: 2-Ethoxy-3-nitroaniline (Electron Deficient Ring) Interaction Pi-Pi Stacking Interaction (Sterically Sensitive) Analyte->Interaction Attraction StationaryPhase Stationary Phase: Phenyl-Hexyl Ligand (Electron Rich Ring) StationaryPhase->Interaction Attraction Separation Result: Isomers Elute at Different Times Based on Nitro Position Interaction->Separation

Caption: Mechanistic view of the selective interaction between the nitro-aromatic analyte and the phenyl stationary phase.

References
  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note 5991-4966EN.

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.

  • PubChem. (n.d.). 2-Ethoxy-3-nitroaniline Compound Summary (CID 14595213). National Center for Biotechnology Information.

  • Sielc Technologies. (n.d.). Separation of Nitroaniline Isomers on Mixed-Mode Columns.

  • MilliporeSigma. (n.d.). 2-Methyl-3-nitroaniline (Structural Analog) Physical Properties.

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Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Ethoxy-3-nitroaniline

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 2-Ethoxy-3-nitroaniline. While direct experimental data for this specific compound is not ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 2-Ethoxy-3-nitroaniline. While direct experimental data for this specific compound is not extensively available in the public domain, this guide will leverage established principles of UV-Vis spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive framework. This document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of the spectroscopic behavior of substituted nitroaromatics.

Theoretical Framework: Understanding the Electronic Transitions in Substituted Nitroanilines

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. In the case of 2-Ethoxy-3-nitroaniline, the key structural features that govern its electronic spectrum are the benzene ring, the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing nitro (-NO₂) group.

The presence of both electron-donating and electron-withdrawing groups on a conjugated π-system, as seen in nitroanilines, gives rise to characteristic absorption bands. These are primarily attributed to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A significant feature of these transitions in "push-pull" systems is the intramolecular charge transfer (ICT) character.[1] In this phenomenon, electron density is shifted from the electron-rich part of the molecule (the amino and ethoxy groups) to the electron-deficient part (the nitro group) upon electronic excitation.[1][2] This charge transfer results in a more polar excited state compared to the ground state.

A less intense n→π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atoms to a π* antibonding orbital, may also be observed.

The Influence of Solvent Polarity: Solvatochromism

The UV-Vis absorption spectra of molecules with significant intramolecular charge transfer character, such as nitroanilines, are highly sensitive to the polarity of the solvent.[1] This phenomenon, known as solvatochromism, results in a shift of the absorption maximum (λmax) as the solvent polarity changes.

For π→π* transitions in push-pull systems, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths, also known as a red shift).[1] This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state, thus reducing the energy gap for the electronic transition.[1] Conversely, a decrease in solvent polarity will cause a hypsochromic shift (a shift to shorter wavelengths, or a blue shift).

Comparative Analysis: Learning from Structurally Similar Compounds

In the absence of direct experimental data for 2-Ethoxy-3-nitroaniline, we can draw valuable insights from the well-documented spectroscopic behavior of its structural relatives, the isomers of nitroaniline. The position of the substituents on the benzene ring significantly influences the extent of conjugation and, consequently, the absorption maxima.

CompoundSolventλmax (nm)Reference
p-NitroanilineCyclohexane~326[1]
p-NitroanilineToluene~342[3]
p-NitroanilineChloroformIntermediate[3]
p-NitroanilineEthanolIntermediate[3]
p-NitroanilineMethanolIntermediate[3]
p-NitroanilineWater~381[1][3]
o-NitroanilineVarious-[4][5]
m-NitroanilineVarious-[6][7]

Table 1: Experimentally determined UV-Vis absorption maxima (λmax) for p-nitroaniline in a range of solvents with varying polarities.

The data for p-nitroaniline clearly demonstrates the bathochromic shift with increasing solvent polarity, a hallmark of the π→π* transition with ICT character.[1][3]

Predictive Analysis for 2-Ethoxy-3-nitroaniline:

The structure of 2-Ethoxy-3-nitroaniline features an amino group and a nitro group in a meta-like arrangement relative to each other, with an adjacent ethoxy group.

Caption: Chemical structure of 2-Ethoxy-3-nitroaniline.

The ethoxy group is an additional electron-donating group. Its presence is expected to further increase the electron density of the aromatic ring, likely leading to a bathochromic shift in the absorption maximum compared to 3-nitroaniline. The steric hindrance between the adjacent ethoxy and nitro groups may cause the nitro group to twist out of the plane of the benzene ring, which could potentially decrease the extent of conjugation and lead to a hypsochromic shift. The net effect will be a balance of these electronic and steric factors.

Given the meta orientation of the amino and nitro groups, the intramolecular charge transfer will be less direct than in the para isomer. Therefore, the λmax for 2-Ethoxy-3-nitroaniline is predicted to be at a shorter wavelength than that of p-nitroaniline in the same solvent. The solvatochromic shifts, however, are expected to follow the same trend, with more polar solvents inducing a red shift.

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

To empirically determine the UV-Vis absorption characteristics of 2-Ethoxy-3-nitroaniline, the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility.

Caption: Experimental workflow for UV-Vis analysis.

4.1. Materials and Equipment

  • 2-Ethoxy-3-nitroaniline (high purity)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer[8]

4.2. Procedure

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 2-Ethoxy-3-nitroaniline.

    • Dissolve the compound in a small amount of the chosen solvent in a volumetric flask.

    • Once fully dissolved, dilute to the mark with the same solvent to create a stock solution of known concentration (e.g., 1 mM).[1]

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to create working solutions of lower concentrations.

    • The final concentration should be such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).[1] This is to ensure adherence to the Beer-Lambert Law.[9]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure a stable light source.

    • Set the desired wavelength range for the scan (e.g., 200 - 600 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solution.

    • Place the cuvette in both the sample and reference holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and the cuvette.[10]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorbance spectrum of the sample.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Repeat the measurement with different solvents to observe any solvatochromic shifts.

Conclusion

This guide provides a comprehensive theoretical and practical framework for understanding and determining the UV-Vis absorption maxima of 2-Ethoxy-3-nitroaniline. Based on the principles of electronic transitions, intramolecular charge transfer, and solvatochromism, and by drawing comparisons with structurally related nitroanilines, we can predict the general spectroscopic behavior of this compound. The provided experimental protocol offers a clear and robust methodology for the empirical determination of its λmax in various solvents, which is crucial for applications in analytical chemistry, material science, and drug development.

References

  • Effects of Solvents on Electronic Absorption Spectra of P-Nitroaniline: Organic Solvents Versus Ionic Liquid Based Media - SSRN. Available at: [Link]

  • Effect of Solvents and pH Variation on Electronic Spectra of Dichloro-Nitroanilines. Available at: [Link]

  • The Basics of UV-Vis Spectrophotometry - Agilent. Available at: [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects | ChemRxiv. Available at: [Link]

  • CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros | PDF | Absorption Spectroscopy - Scribd. Available at: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures - MDPI. Available at: [Link]

  • CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Available at: [Link]

  • UV-Visible Spectroscopy - MSU chemistry. Available at: [Link]

  • Electronic spectra and structure of nitroanilines. Available at: [Link]

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Available at: [Link]

  • UV-Vis absorption spectra of (a) reduction of 2-nitroaniline to... - ResearchGate. Available at: [Link]

  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... - ResearchGate. Available at: [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects - ChemRxiv. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. Available at: [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects - ChemRxiv. Available at: [Link]

  • Spectroscopic investigation of conjugated polymers derived from nitroanilines - PubMed. Available at: [Link]

  • Spectroscopic, Structural and Energetic Properties of Pentanitroaniline - Open Access LMU. Available at: [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available at: [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. Available at: [Link]

  • UV-Vis absorption spectra of (a) reduction of 3-nitroaniline to... - ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2-Ethoxy-3-nitroaniline

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. While the pursuit of scientific advancement is paramount, the safety of our researchers and scien...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. While the pursuit of scientific advancement is paramount, the safety of our researchers and scientists remains the bedrock of all laboratory operations. This guide provides essential, immediate safety and logistical information for handling 2-Ethoxy-3-nitroaniline, a member of the aromatic nitro compounds class. As Senior Application Scientists, we understand that true expertise lies not just in the "what" but the "why" of safety protocols. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of informed safety and trust in our laboratories.

Immediate Hazard Assessment and Core Precautions

Based on data from related nitroanilines, 2-Ethoxy-3-nitroaniline is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also expected to cause skin and eye irritation.[2][3] Therefore, the primary safety directive is the stringent avoidance of direct contact, inhalation, and ingestion.[4]

Core Handling Principles:

  • Engineering Controls are the First Line of Defense: Always handle 2-Ethoxy-3-nitroaniline within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5][6]

  • Avoid Dust Generation: This compound is likely a solid, and care must be taken to avoid creating airborne dust during weighing and transfer.[7][8]

  • Personal Hygiene is Critical: Do not eat, drink, or smoke in areas where this chemical is handled.[7] Always wash hands thoroughly after handling, even if gloves were worn.[1][9]

  • Know Your Emergency Procedures: Before beginning any work, ensure you are familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, a comprehensive PPE strategy is mandatory to protect against accidental exposure. The following table outlines the minimum required PPE for handling 2-Ethoxy-3-nitroaniline, based on recommendations for similar nitro-aromatic compounds.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a full-face shield.Essential to protect against splashes of solutions or accidental projection of solid particles into the eyes.[5][9]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene).Aromatic nitro compounds can be absorbed through the skin. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations.[6]
Laboratory coat or chemical-resistant coveralls.Provides a removable barrier to protect skin and personal clothing from contamination.[5][7]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[1][5]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[5]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Wash2 Wash Hands Wash1 Wash Hands

Caption: Sequential workflow for donning and doffing PPE.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including the eventual disposal of all waste materials.

Handling and Storage
  • Ventilation: All manipulations of 2-Ethoxy-3-nitroaniline should be performed in a well-ventilated area, with a chemical fume hood being the preferred location.[4][5]

  • Container Integrity: Keep containers tightly closed when not in use to prevent the release of dust or vapors.[5][10]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][7] The storage area should be clearly marked and access restricted to authorized personnel.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent the spread of contamination and exposure to personnel.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the full PPE as outlined above, including respiratory protection.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[7][11]

    • Liquid Spills (if in solution): Absorb with an inert material such as sand or vermiculite and place in a sealed container for disposal.[5][12]

  • Decontamination: Clean the spill area with an appropriate solvent (consult your institution's safety guidelines) and then wash with soap and water.

  • Waste Disposal: All contaminated materials, including cleaning materials and gloves, must be disposed of as hazardous waste.[13]

Chemical Waste Disposal Workflow

The disposal of 2-Ethoxy-3-nitroaniline and any materials contaminated with it must follow established hazardous waste protocols.

Waste_Disposal Start Experiment Complete Solid_Waste Solid Waste (e.g., excess reagent, contaminated paper towels) Start->Solid_Waste Liquid_Waste Liquid Waste (e.g., reaction filtrates, rinses) Start->Liquid_Waste Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Labeling Label Container with: - Chemical Name - Hazard Class - Date Solid_Container->Labeling Liquid_Container->Labeling Disposal_Request Submit Hazardous Waste Pickup Request to EHS Labeling->Disposal_Request End Waste Removed by EHS Disposal_Request->End

Sources

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